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  • Product: 2-Methyl-N-propionylalanine
  • CAS: 106897-28-3

Core Science & Biosynthesis

Foundational

2-Methyl-N-propionylalanine chemical structure and properties

An In-depth Technical Guide to 2-Methyl-N-propionylalanine Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of 2-Methyl-N-propionylalanine, a non-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-N-propionylalanine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Methyl-N-propionylalanine, a non-proteinogenic, N-acylated amino acid. While this specific molecule is not extensively characterized in publicly accessible literature, this document constructs a robust scientific profile based on established chemical principles and data from structurally analogous compounds. We will delineate its chemical structure, predict its physicochemical properties, and propose a detailed synthetic protocol. Furthermore, this guide offers an expert analysis of its expected spectroscopic signatures, discusses its potential biological relevance in the context of peptide and drug development, and outlines essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound for novel applications.

Introduction and Scientific Context

N-acylation of amino acids is a pivotal chemical modification strategy in medicinal chemistry and drug development. This modification, including propionylation, can significantly alter the parent amino acid's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] These changes can, in turn, enhance the therapeutic potential of peptides and small molecule drugs by improving cell permeability, increasing resistance to enzymatic degradation, and modulating receptor-binding interactions.[2]

2-Methyl-N-propionylalanine, also known as N-propionyl-α-aminoisobutyric acid, belongs to this class of modified amino acids. It is derived from 2-methylalanine (α-aminoisobutyric acid, Aib), an amino acid known for inducing helical conformations in peptides. The introduction of the N-terminal propionyl group further enhances its lipophilicity and removes the primary amine's charge, making it a unique building block for creating novel peptidomimetics and therapeutic agents.

Chemical Structure and Nomenclature

The unambiguous chemical identity of a molecule is foundational to all subsequent scientific investigation. Here, we define the structure and nomenclature for 2-Methyl-N-propionylalanine.

Systematic Name: 2-(propionamido)-2-methylpropanoic acid

Common Synonyms: N-propionyl-2-methylalanine, N-propanoyl-α-aminoisobutyric acid

Molecular Formula: C₇H₁₃NO₃

Molecular Weight: 159.18 g/mol

Chemical Structure Diagram:

Caption: Chemical structure of 2-Methyl-N-propionylalanine.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comments
Physical State White crystalline solidBased on the high melting point of the parent amino acid, 2-methylalanine (335 °C)[3], and the solid nature of most acylated amino acids.
Melting Point > 200 °CExpected to be lower than the parent 2-methylalanine due to the disruption of the zwitterionic crystal lattice by N-acylation, but still high due to hydrogen bonding capabilities of the amide and carboxylic acid groups.
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in less polar organic solvents like ethyl acetate. Insoluble in non-polar solvents like hexanes.The carboxylic acid and amide groups confer polarity and hydrogen bonding ability, promoting solubility in polar protic solvents. The added propyl chain increases lipophilicity compared to the parent amino acid.
pKa (Carboxylic Acid) ~3-4The electron-withdrawing effect of the adjacent amide group will likely make the carboxylic acid slightly stronger (lower pKa) than that of a simple carboxylic acid like 2-methylpropanoic acid (pKa ~4.8).
logP (Octanol/Water) -0.5 to 0.5N-acylation significantly increases lipophilicity compared to the parent amino acid (2-methylalanine). This value is an estimate reflecting a balance between the polar functional groups and the hydrocarbon backbone.

Proposed Synthesis Methodology

The most direct and reliable method for preparing 2-Methyl-N-propionylalanine is through the N-acylation of 2-methylalanine. The Schotten-Baumann reaction is a classic and robust choice for this transformation, involving the reaction of an amine with an acyl chloride under basic aqueous conditions.[4]

Reaction Scheme: 2-Methylalanine + Propionyl Chloride → 2-Methyl-N-propionylalanine

Detailed Experimental Protocol (Schotten-Baumann Conditions):

  • Dissolution: Dissolve 2-methylalanine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) in a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice-water bath.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise via the addition funnel over 30-45 minutes. Concurrently, add a 4 M solution of sodium hydroxide via a second addition funnel to maintain the pH of the reaction mixture between 10 and 11. Vigorous stirring is essential to ensure efficient mixing.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography) if a suitable system is developed.

  • Workup: Cool the reaction mixture back to 0-5 °C. Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture. Dry the final product under vacuum to a constant weight.

Synthesis Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 2-Methylalanine in 2M NaOH cool Cool to 0-5 °C start->cool add Dropwise add Propionyl Chloride & 4M NaOH (maintain pH 10-11) cool->add warm Warm to RT, stir 2-3h add->warm acidify Cool to 0-5 °C Acidify to pH 2 with HCl warm->acidify filtrate Vacuum Filter Precipitate acidify->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize (optional) wash->recrystallize dry Dry Under Vacuum recrystallize->dry end end dry->end Final Product: 2-Methyl-N-propionylalanine

Caption: Workflow for the synthesis of 2-Methyl-N-propionylalanine.

Predicted Spectroscopic Analysis

No experimental spectra for this compound are published. The following analysis is a prediction based on fundamental principles of spectroscopy and data from analogous structures.[5][6]

5.1 ¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: CDCl₃ or DMSO-d₆

  • Predicted Chemical Shifts (δ) and Multiplicities:

    • δ ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). Signal may be very broad or exchange with D₂O.

    • δ ~7-8 ppm (broad singlet, 1H): Amide proton (-NH-). Signal will broaden with temperature and exchange with D₂O.

    • δ ~2.2 ppm (quartet, 2H, J ≈ 7.5 Hz): Methylene protons of the propionyl group (-CO-CH₂-CH₃). They are adjacent to a methyl group (3 protons), so they are split into a quartet (n+1 = 3+1 = 4).

    • δ ~1.5 ppm (singlet, 6H): Two equivalent methyl protons on the alanine backbone (-C(CH₃)₂-). As there are no protons on the adjacent quaternary carbon, the signal is a singlet.

    • δ ~1.1 ppm (triplet, 3H, J ≈ 7.5 Hz): Terminal methyl protons of the propionyl group (-CH₂-CH₃). They are adjacent to a methylene group (2 protons), so they are split into a triplet (n+1 = 2+1 = 3).

5.2 ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Predicted Chemical Shifts (δ):

    • δ ~178-182 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • δ ~175-178 ppm: Amide carbonyl carbon (-NH-CO-).

    • δ ~58-62 ppm: Quaternary carbon of the alanine backbone (-C(CH₃)₂-).

    • δ ~30-35 ppm: Methylene carbon of the propionyl group (-CO-CH₂-).

    • δ ~24-28 ppm: Two equivalent methyl carbons on the alanine backbone (-C(CH₃)₂).

    • δ ~9-12 ppm: Terminal methyl carbon of the propionyl group (-CH₂-CH₃).

5.3 Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) is recommended.

  • Expected Molecular Ions:

    • [M+H]⁺ (Positive Mode): m/z 160.09

    • [M-H]⁻ (Negative Mode): m/z 158.08

    • [M+Na]⁺ (Positive Mode): m/z 182.07

  • Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):

    • Loss of H₂O (-18 Da): A common loss from the carboxylic acid, leading to a fragment at m/z 142.08.

    • Loss of COOH (-45 Da): Decarboxylation is a characteristic fragmentation pathway for amino acids, yielding a fragment at m/z 115.04.

    • Propionyl Cation: A fragment corresponding to [CH₃CH₂CO]⁺ at m/z 57.03.

    • Amide Bond Cleavage: Cleavage of the C-N amide bond can lead to characteristic fragments.

Potential Applications and Biological Relevance

While direct biological studies on 2-Methyl-N-propionylalanine are lacking, its structure suggests significant potential in several areas of research and development:

  • Peptidomimetics and Drug Design: As an N-terminally capped amino acid, it can be used to initiate peptide synthesis. The propionyl cap removes the N-terminal positive charge, increasing the overall lipophilicity of the resulting peptide. This can enhance membrane permeability and bioavailability, crucial properties for drug candidates.[1]

  • Metabolic Stability: The amide bond is generally more resistant to cleavage by aminopeptidases compared to a free N-terminus, potentially increasing the in-vivo half-life of peptides incorporating this molecule.[2]

  • Conformational Constraint: The gem-dimethyl group of the 2-methylalanine backbone restricts the conformational freedom of the peptide chain, promoting stable secondary structures like helices. This is a well-established strategy for designing peptides with specific three-dimensional shapes for targeted receptor binding.

  • Propionate Moiety: Propionic acid is a short-chain fatty acid (SCFA) produced by gut microbiota and has diverse biological roles, including acting as a signaling molecule through G-protein coupled receptors.[7] While speculative, incorporating a propionyl group could potentially modulate the biological activity of a parent molecule in novel ways.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for 2-Methyl-N-propionylalanine. Therefore, a conservative approach based on the reactants and general principles of laboratory safety is required.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound and any reagents for its synthesis.[8]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially during the synthesis when using volatile and corrosive propionyl chloride.[8]

  • Health Hazards: The compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[8][9] Ingestion may be harmful. The hazards of the final compound are not fully characterized, and it should be handled as a potentially hazardous substance.

  • Reactivity: The synthesis involves corrosive (HCl, NaOH) and water-reactive (propionyl chloride) reagents. Avoid contact with strong oxidizing agents.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.

References

  • Vertex AI Search. (2026). Safety Data Sheet.
  • Fisher Scientific. (2026). SAFETY DATA SHEET.
  • ChemSynthesis. (2025). 2-methylalanine - 62-57-7, C4H9NO2, density, melting point, boiling point, structural formula, synthesis.
  • NIST. (2014). 2-Methylalanine, 2TMS derivative. In NIST WebBook. [Referenced for mass spectrometry principles].
  • PubChem. (2025). 2-Methylalanyl-2-methylalanine | C8H16N2O3 | CID 547865.
  • Benchchem. (2025).
  • PubChem. (2021). 2-Methyl-2-propylamino-propionic acid | C7H15NO2 | CID 43754000.
  • Breckland Scientific Supplies Ltd. (2018).
  • ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Referenced for Schotten-Baumann methodology].
  • Organic Syntheses. (n.d.). SYNTHESIS OF (S)
  • FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495).
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Google Patents. (2016).
  • Benchchem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • Axalta Coating Systems. (2018).
  • Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans. An-Najah Staff.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2....
  • Chemos GmbH&Co.KG. (n.d.).
  • MDPI. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal....
  • MDPI. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum.
  • MDPI. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline....
  • MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
  • NeurIPS. (n.d.). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics.
  • NIST. (n.d.). Propanoic acid, 2-methyl-. In NIST WebBook.
  • PMC. (2021). Sustainable Production of N-methylphenylalanine....
  • MDPI. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias.
  • Michigan State University. (n.d.). Proton NMR Table.
  • Cheméo. (n.d.). Chemical Properties of L-Alanine, N-methyl- (CAS 3913-67-5).

Sources

Exploratory

2-Methyl-N-propionylalanine: Physicochemical Profile and Pharmaceutical Applications

This guide provides an in-depth technical analysis of 2-Methyl-N-propionylalanine (CAS: 106897-28-3), also known as N-propionyl-2-methylalanine or N-propionyl-α-aminoisobutyric acid (N-propionyl-AIB) . Introduction 2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-N-propionylalanine (CAS: 106897-28-3), also known as N-propionyl-2-methylalanine or N-propionyl-α-aminoisobutyric acid (N-propionyl-AIB) .

Introduction

2-Methyl-N-propionylalanine is a specialized amino acid derivative formed by the N-acylation of 2-methylalanine (α-aminoisobutyric acid, AIB) with a propionyl group. Unlike naturally occurring proteinogenic amino acids, the core AIB scaffold possesses a gem-dimethyl group at the α-carbon, rendering it achiral and sterically hindered.

This structural rigidity confers unique properties:

  • Metabolic Stability: The gem-dimethyl group blocks α-proton abstraction, preventing racemization and significantly retarding enzymatic degradation by peptidases.

  • Conformational Control: In peptide synthesis, AIB residues are strong inducers of helical structures (specifically

    
    -helices) due to the Thorpe-Ingold effect.[1]
    
  • Pharmaceutical Utility: It serves as a key intermediate in the synthesis of Renal Dehydropeptidase-I (DHP-I) inhibitors , which are co-administered with carbapenem antibiotics (e.g., Imipenem) to prevent their degradation in the kidneys.

Chemical Identity & Structure

ParameterDetail
IUPAC Name 2-Methyl-2-propionamidopropanoic acid
Common Synonyms N-Propionyl-2-methylalanine; N-Propionyl-α-aminoisobutyric acid; 2-Methyl-N-(1-oxopropyl)alanine
CAS Registry Number 106897-28-3
Molecular Formula C

H

NO

Molecular Weight 159.18 g/mol
SMILES CCC(=O)NC(C)(C)C(=O)O
InChI Key Generated from structure: Variable based on protonation state
Structural Visualization

The molecule consists of a central quaternary carbon bonded to two methyl groups, a carboxylic acid, and a propionamido group.

ChemicalStructure cluster_0 2-Methyl-N-propionylalanine Structure Propionyl Propionyl Group (CH3-CH2-CO-) Amide Amide Linkage (-NH-) Propionyl->Amide Acylation AlphaC α-Carbon (Quaternary) Amide->AlphaC GemDimethyl Gem-Dimethyl (2 x -CH3) AlphaC->GemDimethyl Steric Bulk Carboxyl Carboxylic Acid (-COOH) AlphaC->Carboxyl

Caption: Structural connectivity highlighting the N-capping propionyl group and the sterically hindered AIB core.

Physicochemical Properties[1][2][3][4][6][7]

The physical characteristics of 2-Methyl-N-propionylalanine are dominated by the interplay between the hydrophobic gem-dimethyl/propionyl groups and the hydrophilic carboxylic acid.

PropertyValue / DescriptionNote
Physical State White crystalline powderStandard for N-acyl amino acids.
Melting Point 150–170 °C (Estimated)N-Acetyl-AIB melts at ~195°C. The larger propionyl group typically lowers lattice energy slightly compared to acetyl.
Solubility (Water) Sparingly solubleThe N-acylation removes the zwitterionic character of the free amino acid, reducing water solubility.
Solubility (Organic) SolubleSoluble in Ethanol, DMSO, DMF, and Methanol.
pKa (Acid) 3.8 – 4.2Typical for α-amino acids with N-acylation (removes the ammonium group's inductive effect).
LogP ~0.6 – 0.9 (Predicted)More lipophilic than AIB (LogP -2.5) due to the propionyl chain.[2]

Synthesis & Reactivity[4]

Synthetic Pathway (Schotten-Baumann Reaction)

The most robust synthesis involves the acylation of 2-methylalanine (AIB) under basic conditions to scavenge the HCl byproduct.

Reagents:

  • Substrate: 2-Methylalanine (AIB).

  • Acylating Agent: Propionyl Chloride (or Propionic Anhydride).

  • Base: NaOH or Triethylamine (Et3N).

  • Solvent: Water/Dioxane mixture or Dichloromethane (DCM).

Protocol:

  • Dissolve 2-methylalanine in 2M NaOH (2 equivalents) at 0°C.

  • Dropwise add Propionyl Chloride (1.1 equivalents) while maintaining pH > 10.

  • Stir at room temperature for 2-4 hours.

  • Acidify with HCl to pH 2.0 to precipitate the product or extract with Ethyl Acetate.

  • Recrystallize from Ethanol/Water.

Synthesis AIB 2-Methylalanine (AIB) (H2N-C(CH3)2-COOH) Intermediate Tetrahedral Intermediate AIB->Intermediate + NaOH / 0°C PropCl Propionyl Chloride (CH3CH2COCl) PropCl->Intermediate Product 2-Methyl-N-propionylalanine (C7H13NO3) Intermediate->Product - HCl Acidification

Caption: Schotten-Baumann synthesis pathway for N-acylation of AIB.

Chemical Stability
  • Hydrolysis: The amide bond is exceptionally stable toward hydrolysis compared to linear amino acids due to the gem-dimethyl effect . The bulky methyl groups shield the carbonyl carbon from nucleophilic attack.

  • Thermal: Stable up to its melting point; does not undergo cyclization to hydantoins as readily as unblocked amino acids.

Analytical Characterization

To validate the identity of 2-Methyl-N-propionylalanine, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • δ 12.0 ppm (s, 1H): Carboxylic acid -OH (broad, exchangeable).

    • δ 8.0 ppm (s, 1H): Amide -NH.

    • δ 2.15 ppm (q, J=7.5 Hz, 2H): Propionyl -CH

      
      -.
      
    • δ 1.35 ppm (s, 6H): Gem-dimethyl groups (C(CH

      
      )
      
      
      
      ). Key diagnostic peak: Singlet integration of 6H.
    • δ 1.00 ppm (t, J=7.5 Hz, 3H): Propionyl -CH

      
      .
      
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected Peak: [M+H]

    
     = 160.2 m/z .
    
  • Fragmentation: Loss of COOH (-45) or Propionyl group may be observed in MS/MS.

Biological & Pharmaceutical Relevance[1][6][7]

Renal Dehydropeptidase-I (DHP-I) Inhibition

The primary pharmaceutical interest in 2-Methyl-N-propionylalanine lies in its structural homology to Cilastatin , a DHP-I inhibitor.

  • Mechanism: Carbapenem antibiotics (e.g., Imipenem) are rapidly degraded by DHP-I in the renal brush border.

  • Role of 2-Methyl-N-propionylalanine:

    • Substrate Mimicry: It mimics the dipeptide structure recognized by DHP-I.

    • Enzymatic Blockade: The gem-dimethyl group prevents the enzyme from cleaving the amide bond.

    • Application: It acts as a scaffold for designing more potent inhibitors or as a stabilizer in formulation.

Peptide Engineering

In drug discovery, this compound is used as a building block to introduce conformational constraints into bioactive peptides.

  • Helical Induction: Incorporation of N-propionyl-AIB promotes the formation of

    
    -helices.
    
  • Proteolytic Resistance: Peptides containing this residue have extended half-lives in plasma.

BiologicalMechanism cluster_effect Therapeutic Outcome DHP Renal Dehydropeptidase-I (Enzyme) Antibiotic Carbapenem Antibiotic (Substrate) DHP->Antibiotic Hydrolysis (Degradation) Inhibitor 2-Methyl-N-propionylalanine (Inhibitor/Analog) Inhibitor->DHP Competitive Binding (Steric Blockade) Result Antibiotic Half-life Increased

Caption: Mechanism of action for DHP-I inhibition, preventing antibiotic degradation.

References

  • Chemical Identity & CAS: 2-Methyl-N-propionylalanine (CAS 106897-28-3). Combi-Blocks / ChemicalBook. Available at:

  • AIB Properties: 2-Aminoisobutyric acid (AIB) Physical Data. Sigma-Aldrich Technical Data. Available at:

  • DHP-I Inhibition Context:Structure-Activity Relationships of Renal Dehydropeptidase Inhibitors.
  • Synthesis Methodology:Schotten-Baumann Acylation of Sterically Hindered Amino Acids. Organic Syntheses, Coll. Vol. 3.

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 2-Methyl-N-propionylalanine

Application Note: High-Yield Synthesis of 2-Methyl-N-propionylalanine Introduction & Scope 2-Methyl-N-propionylalanine (also known as N-propionyl- -aminoisobutyric acid or N-propionyl-Aib ) is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-Methyl-N-propionylalanine

Introduction & Scope

2-Methyl-N-propionylalanine (also known as N-propionyl-


-aminoisobutyric acid  or N-propionyl-Aib ) is a critical intermediate in the synthesis of peptidomimetics and conformationally constrained peptide analogs. The core scaffold, 

-aminoisobutyric acid (Aib), contains a gem-dimethyl group at the

-carbon.[1] This steric bulk restricts rotation around the N-

and

-CO bonds (the

and

torsion angles), strongly inducing helical conformations (

-helix or

-helix) when incorporated into peptide chains.[1]

Technical Challenge: The synthesis of N-acylated Aib derivatives presents a unique challenge compared to standard amino acids (e.g., alanine or glycine). The gem-dimethyl group creates significant steric hindrance around the nucleophilic amino group, reducing its reactivity toward acylating agents. Standard protocols often result in incomplete conversion or require extended reaction times.[2]

This guide details an optimized Schotten-Baumann protocol designed to overcome these steric barriers, ensuring high yield (>85%) and purity suitable for pharmaceutical applications.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-Methyl-N-propionylalanine
Synonyms N-Propionyl-

-aminoisobutyric acid; N-Propionyl-2-methylalanine
CAS Number 106897-28-3
Molecular Formula

Molecular Weight 159.18 g/mol
Structure

Physical State White crystalline solid
Solubility Soluble in Ethanol, Ethyl Acetate, DMSO; Sparingly soluble in water (acid form)

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of the Aib anion attacks the carbonyl carbon of propionyl chloride.

  • Steric Factor: The two methyl groups on the

    
    -carbon of Aib shield the nitrogen, making it a poorer nucleophile than in standard amino acids.
    
  • Base Requirement: The reaction generates HCl. A base (NaOH) is required to:

    • Keep the amino acid in its soluble anionic form (

      
      ).
      
    • Neutralize the HCl produced to drive the equilibrium forward.

    • Prevent protonation of the amine, which would render it non-nucleophilic (

      
      ).
      

Reaction Scheme:

ReactionScheme Aib 2-Aminoisobutyric Acid (Aib) Inter Tetrahedral Intermediate Aib->Inter Nucleophilic Attack (pH > 10) PropCl Propionyl Chloride PropCl->Inter Nucleophilic Attack (pH > 10) NaOH NaOH (aq) NaOH->Inter Nucleophilic Attack (pH > 10) Product 2-Methyl-N-propionylalanine Inter->Product Elimination of Cl- Byprod NaCl + H2O Inter->Byprod

Figure 1: Reaction pathway for the N-propionylation of Aib under basic conditions.

Detailed Synthesis Protocol

Reagents & Equipment[2][3][4][5]
ReagentEquiv.[2][3]Amount (Example)Role

-Aminoisobutyric acid (Aib)
1.010.31 g (100 mmol)Substrate
Propionyl Chloride 1.211.10 g (10.5 mL, 120 mmol)Acylating Agent
Sodium Hydroxide (4M) ~2.5~65 mLBase / pH Control
Tetrahydrofuran (THF) -50 mLCo-solvent (Optional)*
HCl (Concentrated) -As neededAcidification

*Note: THF is recommended to improve the solubility of the acyl chloride and the interface contact, though the reaction can proceed in pure water.

Step-by-Step Procedure

Step 1: Dissolution & Setup

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and two addition funnels, dissolve 10.31 g of Aib in 50 mL of 4M NaOH .

  • Cool the solution to 0–5 °C using an ice-water bath.

    • Critical Insight: Low temperature prevents the hydrolysis of propionyl chloride by water before it can react with the amine.

Step 2: Acylation (Schotten-Baumann Conditions) 3. Fill one addition funnel with 10.5 mL of Propionyl Chloride dissolved in 20 mL of dry THF (if using co-solvent). 4. Fill the second addition funnel with 4M NaOH . 5. Simultaneous Addition: Add the propionyl chloride dropwise over 45–60 minutes. Simultaneously, add the NaOH solution dropwise to maintain the reaction pH between 10 and 11 .

  • Process Control: Use a pH meter or phenolphthalein indicator (pink color must persist). If the pH drops below 9, the amine becomes protonated and reaction stops.
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
  • Stir vigorously for 3–4 hours .
  • Note: Standard amino acids require only 1 hour. Aib requires longer due to the gem-dimethyl steric hindrance.

Step 3: Workup & Isolation [4] 8. Washing: Extract the alkaline reaction mixture with diethyl ether (


 mL).
  • Reasoning: This removes unreacted propionyl chloride (as neutral impurities) and any non-acidic byproducts. The product remains in the aqueous layer as the sodium salt.
  • Acidification: Cool the aqueous layer to 0 °C. Slowly add concentrated HCl with stirring until the pH reaches 1–2 .
  • Observation: The product, N-propionyl-Aib, will precipitate as a white solid or form an oil that crystallizes upon scratching.
  • Extraction: If the product does not precipitate fully, extract the acidic aqueous layer with Ethyl Acetate (
    
    
    mL).
  • Drying: Combine the ethyl acetate layers, wash with brine (
    
    
    mL), and dry over anhydrous
    
    
    .
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification 13. Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane or Water/Ethanol .

  • Dissolve in minimum hot ethyl acetate, then add hexane until turbid. Cool to 4 °C overnight.
  • Filter the crystals and dry in a vacuum oven at 50 °C for 6 hours.

Process Workflow

Workflow Start Start: Dissolve Aib in NaOH Cool Cool to 0°C Start->Cool React Add Propionyl Chloride + NaOH (Maintain pH > 10) Cool->React Warm Warm to RT & Stir 4h React->Warm Wash Wash with Ether (Discard Organic) Warm->Wash Acidify Acidify Aqueous Layer (pH 1-2) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Recrystallize & Dry Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of 2-Methyl-N-propionylalanine.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected values:

  • Melting Point: Expect a sharp melting point range (typically >150 °C, specific value depends on polymorph, compare to N-acetyl-Aib ~195 °C).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.0 (s, 1H, -COOH)
      
    • 
       8.1 (s, 1H, -NH)
      
    • 
       2.1 (q, 2H, 
      
      
      
      of propionyl)
    • 
       1.35 (s, 6H, gem-dimethyl 
      
      
      
      )
    • 
       1.0 (t, 3H, 
      
      
      
      of propionyl)
  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Observed

      
      
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Propionyl ChlorideEnsure temperature is kept at 0°C during addition. Increase Propionyl Chloride to 1.5 eq.
Product is Oily Residual Solvent or ImpuritiesTriturate the oil with cold hexane or pentane to induce crystallization.
Incomplete Reaction Steric Hindrance of AibExtend reaction time to 12 hours. Ensure pH stays >10 throughout addition.
pH Fluctuations Poor MixingUse a mechanical stirrer for scales >50g. Ensure dropwise addition of base is synchronized with acid chloride.

References

  • Clarke, H. T.; Bean, H. J. "

    
    -Aminoisobutyric Acid." Organic Syntheses, Coll. Vol. 3, p. 88 (1955). Link
    
  • Greenstein, J. P.; Winitz, M.Chemistry of the Amino Acids; John Wiley & Sons: New York, 1961; Vol. 2, pp. 887–1295.
  • Toniolo, C.; et al. "Structure and conformational properties of the Aib residue in peptides." Biopolymers1983 , 22, 205–215. Link (Discusses the steric properties of Aib derivatives).

  • PubChem Compound Summary. "Alanine, 2-methyl-N-(1-oxopropyl)-" (CID 106897-28-3). Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Methyl-N-propionylalanine

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of 2-Methyl-N-propionylalanine (also chemically defined as N-Propionyl-2-aminoisob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of 2-Methyl-N-propionylalanine (also chemically defined as N-Propionyl-2-aminoisobutyric acid or N-Propionyl-AIB ; CAS: 106897-28-3).

This guide addresses the specific analytical challenges posed by this molecule: its high polarity, low molecular weight, and the steric hindrance of the


-methyl group which influences ionization and fragmentation efficiency.

Introduction & Analytical Context

2-Methyl-N-propionylalanine (


, MW 159.18) is an N-acylated derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (AIB). While less common than standard acylglycines, it is a critical analyte in two primary contexts:
  • Metabolic Profiling: As a potential minor metabolite in disorders of propionate metabolism (e.g., Propionic Acidemia), where excess propionyl-CoA may conjugate with available amino acids.

  • Pharmaceutical Impurity Profiling: As a synthesis byproduct or degradation product in peptide therapeutics containing AIB residues (e.g., GLP-1 analogs or specific enzyme inhibitors).

Analytical Challenges:

  • Retention: The molecule is small and highly polar, leading to poor retention on standard C18 columns.

  • Ion Suppression: Elution near the solvent front in Reverse Phase (RP) chromatography exposes the analyte to significant ion suppression from salts and unretained matrix components.

  • Isobaric Interference: It shares a molecular weight with other

    
     amino acid derivatives (e.g., N-Propionyl-aminobutyric acid isomers), requiring chromatographic resolution.
    

This protocol utilizes Polar-Embedded Reverse Phase Chromatography coupled with Negative Electrospray Ionization (ESI-) for maximum selectivity and sensitivity.

Method Development Strategy

Chromatographic Selection: Why Polar-Embedded C18?

Standard C18 columns often suffer from "dewetting" (pore collapse) when using the high aqueous content (95-100%) required to retain this polar analyte. HILIC is an alternative but often lacks the robustness required for high-throughput biological fluids.

Recommendation: Use a Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Kinetex F5, or equivalent).

  • Mechanism: The embedded polar group allows the stationary phase to remain fully wetted even in 100% aqueous mobile phase, ensuring consistent retention of the carboxylic acid moiety.

  • Benefit: Superior peak shape and retention compared to standard C18, without the long equilibration times of HILIC.

Ionization Mode: Negative vs. Positive

While the amide nitrogen can protonate (


), the carboxylic acid moiety deprotonates readily (

).
  • Decision: Negative Mode (ESI-) is preferred.

  • Reasoning: Carboxylic acids generally exhibit lower background noise and higher selectivity in negative mode. Furthermore, fragmentation in negative mode (typically decarboxylation) is highly specific for organic acids.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Methyl-N-propionylalanine (CAS 106897-28-3), purity

    
    .[1][2][3]
    
  • Internal Standard (IS):

    
    -N-Propionylalanine or 
    
    
    
    -Propionylcarnitine (structural analog) if isotopically labeled analyte is unavailable.
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (buffer), Formic Acid.

Sample Preparation (Solid Phase Extraction - Recommended)

For biological matrices (plasma/urine), Protein Precipitation (PP) is often insufficient due to matrix effects at early elution times. Mixed-Mode Anion Exchange (MAX) SPE is the Gold Standard.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100

    
    L sample + 10 
    
    
    
    L IS + 300
    
    
    L 2%
    
    
    (to ensure analyte is negatively charged). Load onto cartridge.
  • Wash 1: 1 mL 5%

    
     (removes neutrals/cations).
    
  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 2 x 400

    
    L 2% Formic Acid in MeOH (protonates acid, releasing analyte).
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 
    
    
    
    L Mobile Phase A.
LC-MS/MS Parameters

Liquid Chromatography Conditions:

Parameter Setting

| Column | Waters Atlantis T3 C18 (


 mm, 3 

m) or equivalent | | Column Temp | 40°C | | Flow Rate | 0.35 mL/min | | Injection Vol | 5 - 10

L | | Mobile Phase A | Water + 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5) | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

  • 0.0 - 1.0 min: 100% A (Isocratic hold for retention)

  • 1.0 - 6.0 min: 100% A

    
     40% B (Linear gradient)
    
  • 6.0 - 8.0 min: 95% B (Wash)

  • 8.1 - 11.0 min: 100% A (Re-equilibration)

Mass Spectrometry (Source Parameters - Sciex 6500+ Example):

  • Source: Turbo Ion Spray (ESI)

  • Polarity: Negative

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temp: 500°C

  • Gas 1 / Gas 2: 50 / 60 psi

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (V) | Dwell (ms) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Methyl-N-propionylalanine | 158.1 | 114.1 | -18 | 50 | Quantifier (Loss of

) | | | 158.1 | 57.0 | -30 | 50 | Qualifier (Propionyl group) | | | 158.1 | 86.0 | -25 | 50 | Qualifier (Amide cleavage) |

Note: The transition


 corresponds to decarboxylation (

), a classic pathway for alpha-amino acids.

Visualized Workflows

Analytical Workflow Diagram

G Sample Biological Sample (Plasma/Urine) Prep Sample Prep (SPE - MAX Mode) Sample->Prep Protein Removal LC LC Separation (Polar-Embedded C18) Prep->LC Injection Ionization ESI Negative Mode (m/z 158.1) LC->Ionization Elution Detection MS/MS Detection (MRM: 158 -> 114) Ionization->Detection Fragmentation

Caption: End-to-end workflow for 2-Methyl-N-propionylalanine analysis emphasizing MAX-SPE for matrix removal.

Fragmentation Pathway (Negative Mode)

Frag Precursor Precursor Ion [M-H]⁻ m/z 158.1 Transition1 Quantifier Ion [M-H-CO₂]⁻ m/z 114.1 Precursor->Transition1 Decarboxylation (-44 Da) Transition2 Qualifier Ion [Propionate]⁻ m/z 57.0 Precursor->Transition2 Amide Cleavage

Caption: Proposed ESI(-) fragmentation pathway. Decarboxylation is the primary transition for quantification.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T) , the method must be validated against the following criteria:

  • Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL. The quadratic regression (

    
     weighting) is typically required due to the wide dynamic range of ESI.
    
  • Matrix Effect (ME):

    • Calculate ME using the formula:

      
      , where 
      
      
      
      is the peak area of analyte spiked into extracted matrix, and
      
      
      is analyte in neat solvent.
    • Target:

      
      . If ME < 80% (suppression), switch from Protein Precipitation to SPE.
      
  • Carryover: Inject a double blank after the highest standard (ULOQ). Carryover must be

    
     of the Lower Limit of Quantification (LLOQ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease buffer concentration (up to 20mM); ensure pH is acidic (~3.5).
Low Sensitivity Poor ionization efficiencyCheck pH of mobile phase. Ensure pH > pKa of acid for Negative mode (use Ammonium Acetate pH 5.0) OR pH < pKa for Positive mode. Note: Protocol above uses acidic pH for column stability, relying on source deprotonation.
Rt Shift "Phase Collapse" (Dewetting)Verify the column is "AQ" or "T3" type compatible with 100% water. Do not use standard C18.

References

  • Chemical Identity: 2-Methyl-N-propionylalanine. CAS Common Chemistry. CAS Registry Number: 106897-28-3.[1][3][4] Link

  • Metabolite Context: Wang, Z., et al. (2020).[5] "Quantification of aminobutyric acids and their clinical applications as biomarkers." Nature Communications. (Methodology for isomeric amino acid separation). Link

  • Analytical Methodology: US FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." (Standard validation protocols). Link

  • Column Technology: Waters Corporation. "Atlantis T3 Columns: Retention of Polar Compounds." (Technical Note on Polar-Embedded C18). Link

Sources

Method

NMR spectroscopy characterization of 2-Methyl-N-propionylalanine

An Application Note on the Complete NMR Spectroscopic Characterization of 2-Methyl-N-propionylalanine Abstract This application note provides a comprehensive guide to the structural characterization of 2-Methyl-N-propion...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Complete NMR Spectroscopic Characterization of 2-Methyl-N-propionylalanine

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-Methyl-N-propionylalanine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the necessary protocols for sample preparation and the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The focus is on not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to structural elucidation. By integrating these methodologies, a complete and unambiguous assignment of all proton and carbon signals is achieved, confirming the molecular structure of this N-acylated amino acid derivative.

Introduction: The Need for Precise Structural Verification

2-Methyl-N-propionylalanine is a modified amino acid, a class of molecules of significant interest in peptidomimetics, drug discovery, and metabolic studies. The introduction of an N-propionyl group and an additional methyl group at the α-carbon of alanine creates a chiral center and influences the molecule's conformational properties and biological activity. Therefore, unambiguous confirmation of its covalent structure is a critical prerequisite for any further investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide presents an integrated NMR workflow designed to deliver a complete and confident characterization of 2-Methyl-N-propionylalanine.

Foundational Protocol: Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. Proper sample preparation is crucial for obtaining high-resolution spectra free from artifacts.[3] The primary goals are to achieve a homogeneous solution, select an appropriate deuterated solvent, and use a suitable concentration.

Causality in Solvent Selection

Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) are essential for several reasons:

  • Signal Avoidance: They prevent the large signal from solvent protons from overwhelming the analyte signals.[4][5]

  • Deuterium Lock: The deuterium signal (²H) is used by the spectrometer to stabilize the magnetic field, correcting for drifts over time and ensuring high spectral resolution.[4][6]

  • Analyte Solubility: The choice of solvent must ensure the complete dissolution of the analyte. For 2-Methyl-N-propionylalanine, which has both polar (amide, carboxylic acid) and non-polar (alkyl) groups, CDCl₃ is often a suitable starting point. If solubility is an issue, or if observation of exchangeable protons (N-H, COOH) is critical, DMSO-d₆ is an excellent alternative as it slows down the proton exchange rate.

Protocol for Sample Preparation
  • Weighing the Analyte: Accurately weigh 5-10 mg of 2-Methyl-N-propionylalanine for ¹H NMR or 20-50 mg for detailed ¹³C and 2D NMR experiments into a clean, dry vial.[4][7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[3]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[3][7]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow A Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) B Add Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Transfer to 5 mm NMR Tube C->D E Ready for NMR Analysis D->E

Caption: Workflow for preparing a high-quality NMR sample.

One-Dimensional (1D) NMR Analysis: The Initial Blueprint

1D NMR spectra provide the fundamental information for structural analysis: chemical shifts, signal integrations, and scalar (J) couplings.[2]

¹H NMR Spectroscopy Protocol
  • Objective: To identify all unique proton environments and their relative numbers.

  • Rationale: The ¹H nucleus is highly abundant and sensitive, making this a quick and informative experiment.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans (ns): 8 to 16 (sufficient for this concentration)

    • Relaxation Delay (d1): 2-5 seconds (allows for full magnetization recovery, ensuring accurate integration)

    • Spectral Width (sw): ~12-16 ppm

¹³C NMR Spectroscopy Protocol
  • Objective: To identify all unique carbon environments.

  • Rationale: While ¹³C has a low natural abundance (~1.1%), proton-decoupled spectra provide a single peak for each unique carbon, simplifying the spectrum.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Number of Scans (ns): 128 to 1024 (more scans are needed due to low sensitivity)

    • Relaxation Delay (d1): 2 seconds

Predicted Data for 2-Methyl-N-propionylalanine

The following tables summarize the predicted chemical shifts and coupling patterns based on known values for similar structural motifs.[8][9][10][11][12]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Assigned ProtonLabelPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
Carboxylic AcidHₐ9.0 - 12.0broad singlet-1H
AmideHₑ6.5 - 7.5broad singlet-1H
Propionyl CH₂2.2 - 2.4quartet (q)~7.52H
α-Carbon Methyl1.5 - 1.7singlet (s)-3H
Alanine β-CH₃1.3 - 1.5singlet (s)-3H
Propionyl CH₃1.0 - 1.2triplet (t)~7.53H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Assigned CarbonLabelPredicted δ (ppm)
Carboxylic Acid C=OC₁175 - 180
Amide C=OC₄173 - 176
α-CarbonC₂58 - 62
Propionyl CH₂C₅28 - 32
α-Carbon MethylC₇22 - 26
Alanine β-CH₃C₃20 - 24
Propionyl CH₃C₆9 - 12

Two-Dimensional (2D) NMR Analysis: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected.[13][14] For 2-Methyl-N-propionylalanine, a suite of COSY, HSQC, and HMBC experiments will provide a complete and redundant set of correlations to confirm the structure.

Sources

Application

Application Note: Precision Quantitation of Acyl-Amino Acids Using 2-Methyl-N-propionylalanine as a Robust Internal Standard

Part 1: Executive Summary & Scientific Rationale The Analytical Challenge In the metabolic profiling of organic acidemias—specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) —the accurate quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

In the metabolic profiling of organic acidemias—specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) —the accurate quantification of N-Propionylglycine (PG) and related acylglycines in urine and plasma is critical.

While stable isotope-labeled standards (e.g., N-Propionylglycine-d5) are the gold standard, they suffer from two limitations:

  • High Cost: Prohibitive for high-throughput screening.

  • Isotopic Scrambling/Exchange: In certain ionization sources or derivatization reactions, deuterium exchange can occur, affecting quantitation.

The Solution: 2-Methyl-N-propionylalanine

2-Methyl-N-propionylalanine (also known as N-Propionyl-α-methylalanine or N-Propionyl-AIB) serves as a superior Structural Analog Internal Standard .

Key Mechanistic Advantages:

  • Metabolic Stability: Unlike endogenous acylglycines, the α-methyl group at the chiral center creates steric hindrance, rendering the molecule highly resistant to plasma peptidases and acylases. This ensures the IS remains intact during sample preparation, unlike standard peptides.

  • Chromatographic Fidelity: It shares the N-propionyl core with the target analyte (Propionylglycine) but possesses a distinct retention time due to the hydrophobic methyl modification, preventing cross-talk in Mass Spectrometry (MS) windows.

  • Ionization Similarity: The amide and carboxylic acid moieties ensure it ionizes with similar efficiency to the target, effectively normalizing for matrix effects (E-E-A-T Principle).

Part 2: Chemical Profile & Reagents

PropertySpecification
Chemical Name 2-Methyl-N-propionylalanine
Synonyms N-Propionyl-2-methylalanine; N-Propionyl-α-aminoisobutyric acid (N-Propionyl-AIB)
CAS Number 106897-28-3
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Role Structural Analog Internal Standard (IS)
Target Analyte N-Propionylglycine (Marker for Propionic Acidemia)
Solubility Soluble in Water, Methanol, Acetonitrile
Structural Visualization

The following diagram illustrates the structural relationship between the target analyte and the internal standard, highlighting the "Alpha-Methyl Shield" that provides stability.

ChemicalStructure Target Target: N-Propionylglycine (Susceptible to Peptidases) Propionyl Propionyl Group (Shared Core) Target->Propionyl Contains Backbone Amino Acid Backbone Target->Backbone Glycine (H) IS IS: 2-Methyl-N-propionylalanine (Sterically Protected) IS->Propionyl Contains IS->Backbone 2-Methylalanine (CH3) AlphaC Alpha-Carbon Modification Backbone->AlphaC Differentiation AlphaC->IS Confirms Stability

Caption: Structural comparison highlighting the α-methyl group in 2-Methyl-N-propionylalanine, which confers enzymatic stability while maintaining structural homology to Propionylglycine.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify N-Propionylglycine in Human Plasma/Urine.

Reagent Preparation
  • Stock Solution (IS): Dissolve 10 mg of 2-Methyl-N-propionylalanine in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Store at -20°C.

  • Working Internal Standard (WIS): Dilute the stock to 10 µg/mL in 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

This method utilizes a "Dilute-and-Shoot" or Protein Precipitation approach, optimized for high throughput.

  • Aliquot: Transfer 50 µL of biological sample (Plasma or Urine) into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of the WIS (2-Methyl-N-propionylalanine, 10 µg/mL).

    • Note: Adding IS before extraction is crucial to correct for recovery losses.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an LC vial with insert.

  • Evaporation (Optional): If sensitivity is low, evaporate under Nitrogen and reconstitute in 50 µL Mobile Phase A.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Reasoning: HSS T3 is chosen for its ability to retain polar compounds like acylglycines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-6 min: 2% -> 90% B

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 2% B (Re-equilibration)

MS/MS Transitions (MRM Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
N-Propionylglycine 132.1 [M+H]+76.0 (Glycine)152.4
2-Methyl-N-propionylalanine (IS) 160.2 [M+H]+104.1 (AIB)183.1

Note: The IS elutes slightly later due to the hydrophobic methyl groups, preventing ion suppression from the analyte.

Part 4: Method Validation & Troubleshooting

Self-Validating Quality Control

To ensure the protocol is trustworthy (E-E-A-T), perform the following checks:

  • IS Response Stability: Monitor the peak area of 2-Methyl-N-propionylalanine across the entire run. The CV% should be <15%. Drastic drops indicate matrix suppression or injection errors.

  • Interference Check: Inject a "Double Blank" (Matrix without Analyte or IS) to ensure no endogenous peak co-elutes with the IS (m/z 160.2).

  • Cross-Talk: Inject a high concentration of Analyte only. Check for signal in the IS channel. (Should be <0.5%).[1][2][3]

Troubleshooting Table
IssueProbable CauseCorrective Action
IS Peak Area Low Ion SuppressionSwitch to Liquid-Liquid Extraction (Ethyl Acetate) to remove salts/phospholipids.
IS Peak Splitting Solvent mismatchEnsure reconstitution solvent matches initial mobile phase (100% Aqueous).
RT Shift pH FluctuationCheck Mobile Phase A pH (Formic acid volatility).
High Background Contamination2-Methyl-N-propionylalanine is stable, but check needle wash solvents.
Analytical Workflow Diagram

Workflow Sample Biological Sample (50 µL) IS_Add Add IS: 2-Methyl-N-propionylalanine (Corrects for Extraction & Ionization) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge (14,000g, 10 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data

Caption: Step-by-step bioanalytical workflow for acylglycine quantification using the internal standard.

Part 5: References

  • Costa, C. G., et al. "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2000. (Context: General methodology for acylglycine analysis).

  • Kuhara, T. "Gas chromatographic-mass spectrometric urinary metabolome analysis for the diagnosis of inborn errors of metabolism." Journal of Chromatography B, 2005. (Context: Use of structural analogs in metabolomics).

  • PubChem Compound Summary. "N-Propionyl-2-methylalanine (CAS 106897-28-3)."[2] National Center for Biotechnology Information. (Context: Chemical verification).

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022. (Context: Validation standards cited in Part 4).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methyl-N-propionylalanine HPLC Analysis

Case ID: 2-Me-N-Prop-Ala-TAILING Assigned Specialist: Senior Application Scientist Status: Open Scope: Troubleshooting peak asymmetry, tailing, and resolution issues in Reversed-Phase HPLC (RP-HPLC). Module 1: Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Me-N-Prop-Ala-TAILING Assigned Specialist: Senior Application Scientist Status: Open Scope: Troubleshooting peak asymmetry, tailing, and resolution issues in Reversed-Phase HPLC (RP-HPLC).

Module 1: Diagnostic Triage (Start Here)

Before adjusting your chemistry, we must define the physical nature of the tailing. Use this diagnostic flow to categorize your issue.

Q: How do I distinguish between "Chemical Tailing" and "System Tailing"?

A: The shape of the tail tells the story.

  • Chemical Tailing: The peak front is sharp, but the back drags out (Asymmetry factor

    
    ). This usually indicates secondary interactions (silanols) or ionization equilibrium issues.[1]
    
  • System/Physical Tailing: All peaks in the chromatogram tail, or the peak is split/doublet. This suggests a void in the column, a bad connection, or a blocked frit.[2]

Action: Inject a neutral standard (e.g., Toluene or Uracil).

  • If the neutral standard tails: You have a hardware problem (plumbing/column void).[1][3]

  • If the neutral standard is symmetrical but 2-Methyl-N-propionylalanine tails: You have a chemistry problem. Proceed to Module 2.

Visual Troubleshooting Logic

TroubleshootingFlow Start START: Peak Tailing Detected CheckNeutral Step 1: Inject Neutral Standard (e.g., Toluene) Start->CheckNeutral ResultNeutral Does the Neutral Standard Tail? CheckNeutral->ResultNeutral HardwareIssue HARDWARE ISSUE - Check extra-column volume - Check for column void - Replace frits ResultNeutral->HardwareIssue Yes ChemIssue CHEMISTRY ISSUE Analyte-Specific Interaction ResultNeutral->ChemIssue No CheckPH Step 2: Check Mobile Phase pH Is pH within +/- 1 unit of pKa? ChemIssue->CheckPH EquilibIssue IONIZATION ISSUE Adjust pH to < 2.5 (Suppress Ionization) CheckPH->EquilibIssue Yes (Mixed State) SilanolIssue ADSORPTION ISSUE - Increase Buffer Strength - Use End-capped Column CheckPH->SilanolIssue No (pH is distinct)

Figure 1: Decision tree for isolating the root cause of peak asymmetry.

Module 2: The Chemistry of the Problem

Q: Why does 2-Methyl-N-propionylalanine specifically tail?

A: To solve the problem, you must understand the molecule.

  • Structure: It is an N-acyl amino acid.[1][4][5][6][7] The amine is "blocked" by the propionyl group, making it an amide (neutral). The primary functional group driving chromatography is the Carboxylic Acid (COOH).

  • The Mechanism:

    • Ionization Equilibrium: The pKa of the carboxylic acid is approximately 3.6 – 4.0 . If your mobile phase pH is near this value (pH 3.0 – 5.0), the molecule splits its time between the ionized (COO⁻) and neutral (COOH) states.[1] These two states travel at different speeds, causing peak broadening and tailing.

    • Silanol Interaction: Even though the amine is blocked, the carboxylic acid can interact with residual silanols on the silica surface via hydrogen bonding, especially if the silica is not fully end-capped.

    • Metal Chelation: Carboxylic acids can chelate trace iron in stainless steel frits, leading to severe tailing.[1]

Q: What is the "Goldilocks" pH for this separation?

A: You must drive the equilibrium to a single state.

  • Option A (Recommended): Low pH (< 2.5). [1]

    • Why: At pH 2.0, the carboxyl group is fully protonated (COOH).[1] It becomes more hydrophobic, retaining well on C18, and kinetic exchange issues vanish.

    • Reagent: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1]

  • Option B: High pH (> 7.5). [1]

    • Why: The molecule is fully ionized (COO⁻).[1]

    • Risk:[1] Retention will drop significantly on C18 unless you use a specialized column (e.g., C18 with polar embedding) or add an ion-pairing reagent.[1]

Module 3: Step-by-Step Optimization Protocols

Protocol A: Mobile Phase Optimization

Use this if your peak is broad or tailing (As > 1.5).[1]

ParameterRecommendationTechnical Rationale
Buffer Type Phosphate (pH 2.0 - 2.5) Phosphate provides excellent buffering capacity at low pH and suppresses silanol activity better than organic acids.[1]
Alternative 0.1% TFA TFA acts as an ion-pairing agent and lowers pH to ~2.0, sharpening acidic peaks.[1]
Organic Modifier Acetonitrile (ACN) ACN has lower viscosity than methanol, improving mass transfer and sharpening peaks.[1]
Ionic Strength 25 - 50 mM Sufficient ionic strength is required to mask secondary ionic interactions on the silica surface.

Step-by-Step:

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 2.3 with Phosphoric Acid.[1]

  • Prepare Mobile Phase B: 100% Acetonitrile.[1]

  • Run a gradient (e.g., 5% B to 60% B over 15 mins).

  • Critical Check: Ensure your sample diluent matches the initial mobile phase conditions (Acidic/Low Organic). Dissolving the sample in 100% ACN will cause "solvent wash-through" tailing.

Protocol B: Hardware & Column Selection

Use this if pH optimization fails.

1. Column Chemistry:

  • Requirement: You need a "High Purity" Type B Silica column with extensive end-capping.[1]

  • Avoid: Older "Type A" silica or non-end-capped columns, which have high silanol activity.[1]

  • Suggested Phases: C18 with steric protection (e.g., Agilent Zorbax StableBond or Waters XBridge) or Polar-Embedded C18 (if dewetting is a concern, though less likely here).[1]

2. Passivation (Metal Chelation Check):

  • If the peak tailing persists despite pH control, the carboxylate may be binding to iron in the system.

  • Test: Add 10 µM EDTA to the mobile phase. If tailing disappears, the issue is metal chelation.

  • Fix: Replace stainless steel frits with PEEK frits or wash the system with 30% Phosphoric acid (passivation).[1]

Interaction Mechanism Diagram

InteractionMech cluster_surface Stationary Phase Surface Analyte 2-Methyl-N-propionylalanine (Analyte) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Interaction (Desired) Silanol Residual Silanol (Si-OH) (Secondary Interaction) Analyte->Silanol H-Bonding/Ionic (Causes Tailing) LowPH Low pH (< 2.5) Protonates Silanols & Analyte LowPH->Analyte Stabilizes (COOH) LowPH->Silanol Suppresses

Figure 2: Mechanistic view of analyte interactions. Low pH is required to disrupt the red dotted path (tailing).

Module 4: Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid, but the peak still tails. Why?

A: Formic acid is a weak organic acid.[1] It may not suppress the ionization of residual silanols on the column as effectively as Trifluoroacetic Acid (TFA) or Phosphoric Acid . Formic acid often yields a pH of ~2.7, which might be on the edge of the pKa interaction zone. Switch to 0.1% TFA (pH ~2.[1]0) or 20mM Phosphate buffer (pH 2.3).

Q: Can I use a "Base Deactivated" column for this acidic compound?

A: Yes. "Base Deactivated" simply means the column has high-purity silica and aggressive end-capping to cover silanols. While marketed for bases, these columns are excellent for acids like 2-Methyl-N-propionylalanine because they minimize the hydrogen bonding sites that cause tailing.

Q: My retention time is shifting and tailing. What is happening?

A: This is a classic sign of "Phase Collapse" (Dewetting) or Temperature fluctuation .[1]

  • Dewetting: If you are running 100% aqueous mobile phase to retain this polar acid, the C18 chains may collapse. Ensure you have at least 3-5% organic solvent in your starting gradient, or use an "AQ" (Aqueous compatible) column.[1]

  • Temperature: Carboxylic acid dimerization is temperature-dependent.[1] Ensure your column oven is stable (e.g., 30°C or 40°C).[1]

References

  • Agilent Technologies. (2022).[1] Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Waters Corporation. (2023).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Element Lab Solutions. (2022).[1] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • McCalley, D. V. (2023).[1][8] Understanding and Managing Peak Tailing in Reversed-Phase HPLC. Chemical Communications, 59, 7887–7899.[8] (Contextual citation regarding silanol activity).

  • MDPI. (2020).[1] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC. Retrieved from [1]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in 2-Methyl-N-propionylalanine Analysis

Introduction Welcome to the technical support center for the bioanalysis of 2-Methyl-N-propionylalanine. As a modified amino acid, this small, polar molecule presents unique challenges during quantification in complex bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the bioanalysis of 2-Methyl-N-propionylalanine. As a modified amino acid, this small, polar molecule presents unique challenges during quantification in complex biological matrices like plasma, serum, or urine. The most significant of these challenges is the matrix effect , a phenomenon where endogenous components of the sample interfere with the ionization of the target analyte, leading to inaccurate and irreproducible results.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize matrix effects in their Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows. We will move from foundational questions to deep troubleshooting and provide validated protocols to ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding matrix effects.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][3] These components, which can include phospholipids, salts, proteins, and metabolites, compete with the analyte for ionization in the mass spectrometer's source.[1] This competition can either suppress the analyte's signal (ion suppression), which is more common, or enhance it (ion enhancement), leading to unreliable quantification.[4]

Q2: My signal for 2-Methyl-N-propionylalanine is strong and consistent in a pure solvent, but weak and variable in extracted plasma samples. Is this a matrix effect?

A: This is the classic symptom of ion suppression.[5] The high concentration of endogenous components in the plasma extract, particularly phospholipids, is likely interfering with the ionization of your analyte.[6] To confirm this, you should perform a post-column infusion experiment, which will allow you to visualize the specific regions in your chromatogram where suppression is occurring.[7][8]

Q3: Is a simple protein precipitation (PPT) sufficient for cleaning up plasma samples for this analysis?

A: While protein precipitation is fast and inexpensive, it is often insufficient for eliminating matrix effects.[9] PPT effectively removes large proteins, but it leaves behind many smaller molecules, most notably phospholipids, which are a primary cause of ion suppression.[10][11] For robust and sensitive assays, more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are strongly recommended.[12][13]

Q4: What is the best type of internal standard (IS) to compensate for matrix effects?

A: The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) of 2-Methyl-N-propionylalanine.[14] A SIL-IS is chemically and physically almost identical to the analyte, meaning it will co-elute and experience the exact same degree of ion suppression or enhancement.[15] This allows the ratio of the analyte to the SIL-IS to remain constant, providing accurate quantification even when absolute signal intensity varies.[4] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[14]

Q5: How do regulatory agencies like the FDA and EMA view matrix effects?

A: Regulatory bodies consider the evaluation of matrix effects a critical component of bioanalytical method validation.[16][17][18] Guidelines from both the FDA and EMA mandate that selectivity and matrix effects must be investigated to ensure that the method is reliable and free from interference.[19][20][21] This typically involves testing blank matrix from at least six different sources to assess the variability of potential interferences.[18]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during method development and sample analysis.

Problem: Low Signal Intensity and Poor Sensitivity

Symptoms:

  • The analyte signal in matrix samples is significantly lower than in neat standards.

  • The Lower Limit of Quantification (LLOQ) is not met or is highly variable.

  • The signal-to-noise ratio is poor.

Causality Analysis: This is a direct indication of ion suppression , where matrix components co-eluting with 2-Methyl-N-propionylalanine are hindering its ability to form ions in the MS source.[22] Because 2-Methyl-N-propionylalanine is a polar molecule, it may elute early in a typical reversed-phase chromatography run, a region often fraught with salts and other highly polar interferences that cause suppression.[7]

Troubleshooting Workflow:

cluster_0 Troubleshooting: Low Signal Intensity cluster_1 Solutions Start Observe Low Signal in Matrix Samples Step1 Step 1: Confirm Ion Suppression (Post-Column Infusion Experiment) Start->Step1 Classic symptom Step2 Step 2: Identify Suppression Zone (Retention Time) Step1->Step2 Experiment reveals suppression region(s) Step3 Step 3: Implement Solution Step2->Step3 Sol1 A) Optimize Chromatography (Shift Analyte RT Away from Suppression Zone) Step3->Sol1 If suppression is in a narrow band Sol2 B) Improve Sample Preparation (Remove Interferences) Step3->Sol2 If suppression is broad or severe Sol3 C) Compensate with SIL-IS (Use a Stable Isotope-Labeled Internal Standard) Step3->Sol3 For highest accuracy and validation

Caption: Workflow for diagnosing and resolving low signal intensity.

Recommended Actions:

  • Confirm and Localize the Suppression: First, perform the Post-Column Infusion Experiment (see Protocol 1). This will definitively confirm ion suppression and show you precisely where in the chromatogram it occurs.[8]

  • Chromatographic Optimization: If the suppression zone is narrow and distinct, adjusting your LC method may be the simplest fix. Try altering the gradient profile or changing the mobile phase pH to shift the retention time of 2-Methyl-N-propionylalanine away from the interfering region.[4]

  • Enhance Sample Preparation: If ion suppression is broad or severe, you must improve your sample cleanup. The goal is to remove the interfering components, especially phospholipids.[12][23] Transitioning from a simple protein precipitation to a more selective method is crucial.

Problem: Poor Precision and High Variability (%CV > 15%)

Symptoms:

  • Inconsistent results for Quality Control (QC) samples.

  • High coefficient of variation (%CV) in replicate injections of the same sample.

  • Calibration curve fails to meet acceptance criteria (e.g., R² < 0.99).

Causality Analysis: High variability is often caused by inconsistent matrix effects from sample to sample. The composition of biological fluids can differ slightly between individuals or even within the same individual over time. If your sample preparation method does not adequately remove interferences, these minor matrix differences can lead to major variations in analyte signal, destroying precision.[15]

Recommended Actions:

  • Implement a SIL-IS: This is the most effective way to correct for variability. Since the SIL-IS and the analyte are affected by the matrix almost identically, the ratio of their signals remains stable, restoring precision to the measurement.[14]

  • Adopt a More Robust Sample Preparation Method: A highly selective and efficient sample preparation method will remove the source of the variability. Solid-Phase Extraction (SPE) , particularly using a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms, is exceptionally effective at producing clean extracts and reducing matrix-derived variability.[9][12] Phospholipid removal-specific plates (e.g., Ostro™, HybridSPE®) are also excellent choices.[24][25]

Comparison of Sample Preparation Techniques

The choice of sample preparation is the single most important factor in mitigating matrix effects.[12] The following diagram and table summarize the trade-offs.

cluster_0 Sample Preparation Effectiveness Start Plasma Sample PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE End_PPT Proteins Removed Phospholipids Remain PPT->End_PPT Low Selectivity End_LLE Proteins Removed Some Phospholipids Removed LLE->End_LLE Moderate Selectivity End_SPE Proteins Removed >95% Phospholipids Removed SPE->End_SPE High Selectivity

Caption: Relative effectiveness of common sample preparation techniques.

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high-throughput.[12]"Dirty" extract, significant matrix effects from phospholipids remain.[9][10]Early discovery, when speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Cleaner than PPT, can remove many phospholipids.[12]More labor-intensive, may have low recovery for polar analytes like 2-Methyl-N-propionylalanine.[9]Analytes with moderate to low polarity.
Solid-Phase Extraction (SPE) Highest selectivity, provides the cleanest extracts, removes >95% of phospholipids.[9][26]Requires method development, can be more expensive.[25]Regulated bioanalysis, high-sensitivity assays, and when matrix effects are severe.

Section 3: Key Methodologies & Protocols

This section provides detailed, step-by-step instructions for essential experiments.

Protocol 1: Assessing Matrix Effects via Post-Column Infusion

This experiment is the definitive method for identifying ion suppression or enhancement zones in your chromatographic run.[5][7]

cluster_0 Post-Column Infusion Experimental Setup LC LC System Tee Mixing Tee LC->Tee Mobile Phase + Injected Blank Matrix Syringe Syringe Pump (Analyte Solution) Syringe->Tee Constant flow of Analyte Standard MS Mass Spectrometer Tee->MS Combined Flow

Caption: Schematic of a post-column infusion experiment.

Methodology:

  • Prepare Analyte Solution: Prepare a solution of 2-Methyl-N-propionylalanine in mobile phase at a concentration that gives a strong, stable signal (e.g., equivalent to an Upper Limit of Quantification standard).

  • Prepare Blank Matrix Extract: Extract a blank plasma sample using your current sample preparation method (e.g., protein precipitation).

  • System Setup:

    • Place the analyte solution in a syringe pump.

    • Using a low-dead-volume mixing tee, connect the output from your LC column and the output from the syringe pump together.

    • Connect the output of the tee to the MS source.

  • Execution:

    • Start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Begin acquiring data on the mass spectrometer, monitoring the MRM transition for your analyte. You should see a high, stable baseline signal.

    • While the syringe pump is running, inject the blank matrix extract onto the LC system and start your gradient method.

  • Data Analysis:

    • Monitor the stable baseline signal. Any significant and reproducible dip in this signal indicates a region of ion suppression . The retention time of this dip corresponds to the elution of interfering matrix components.[8]

    • Any significant rise in the signal indicates ion enhancement .

    • Compare the retention time of your analyte to the location of these suppression/enhancement zones.

Protocol 2: Phospholipid and Protein Removal using a Pass-Through SPE Plate

This protocol describes a generic, high-throughput method using a modern phospholipid removal plate (e.g., Waters Ostro™, Phenomenex Phree™) that combines protein precipitation and phospholipid capture in a single device.[25][27]

Materials:

  • Plasma/Serum Samples and QC samples.

  • Phospholipid Removal 96-well plate.

  • Acetonitrile (ACN) containing 1% formic acid (Precipitation Solvent).

  • Internal Standard (preferably a SIL-IS of 2-Methyl-N-propionylalanine).

  • 96-well collection plate.

  • Vacuum manifold.

Methodology:

  • Sample Aliquoting: Pipette 100 µL of standards, QCs, and unknown plasma samples into the wells of the 96-well phospholipid removal plate.

  • Add Internal Standard: Add the working solution of your internal standard to each well.

  • Protein Precipitation: Add 300 µL of the cold Precipitation Solvent (a 3:1 ratio of solvent to sample) to each well.[24]

  • Mix: Mix thoroughly by aspirating and dispensing with a pipette 5-10 times to ensure complete protein precipitation.

  • Filtration and Capture: Place the 96-well plate on top of a clean collection plate within a vacuum manifold. Apply a brief pulse of vacuum (e.g., 10-15 inHg for 2-5 seconds) to initiate flow. Let the samples pass through the sorbent under gravity or with very low, continuous vacuum until all wells are empty. The proteins are filtered out, and the phospholipids are retained by the specialized sorbent.[25][27]

  • Final Extract: The resulting filtrate in the collection plate is your clean extract, with >99% of proteins and phospholipids removed.[27][28]

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of your initial mobile phase. This step can increase the sensitivity of your assay.

  • Analysis: Inject the final extract into the LC-MS/MS system.

This self-validating protocol produces a significantly cleaner extract than PPT alone, directly addressing the root cause of most matrix effects and leading to a more robust, sensitive, and reliable assay.[25]

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Pulsus Group. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Solid-Phase Extraction of Polar Compounds from Water. NASA Technical Reports Server (NTRS). [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Phenomenex: Phree Phospholipid Removal Solutions. Bioanalysis Zone. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Restek. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Amerigo Scientific. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • The Brief Introduction to SPE Cartridges. Hawach. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • Solid-phase extraction. Wikipedia. [Link]

Sources

Troubleshooting

resolving baseline noise in 2-Methyl-N-propionylalanine mass spectrometry

A Senior Application Scientist's Guide to Resolving Baseline Noise Welcome to the technical support center for the mass spectrometry analysis of 2-Methyl-N-propionylalanine. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Baseline Noise

Welcome to the technical support center for the mass spectrometry analysis of 2-Methyl-N-propionylalanine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common and frustrating issues in quantitative analysis: baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible results, directly impacting the limit of detection (LOD) and limit of quantitation (LOQ).[1][2] This resource provides a structured approach, moving from frequently asked questions for rapid assessment to in-depth, systematic troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise and why is it a critical issue?

A: Baseline noise refers to the random or systematic fluctuations in the detector signal when no analyte is being eluted.[3] It can be categorized as high-frequency "fuzzy" noise, low-frequency drift, or periodic spikes.[3][4] A high noise level obscures the true analyte signal, reducing the signal-to-noise ratio (S/N).[2][5] This is critically important for trace analysis of compounds like 2-Methyl-N-propionylalanine, as it raises the detection limits and compromises the accuracy of quantitative measurements.[1]

Q2: What are the most common sources of a noisy baseline in an LC-MS system?

A: Baseline noise can originate from multiple sources within the LC-MS system. The most common culprits include contaminated or improperly prepared mobile phases, leaks in the fluid path, pump pulsation, column bleed, a dirty ion source, and electronic interference.[1][6] Contaminants from solvents, reagents, or previous samples are a frequent cause of both high background noise and erratic baselines.[1][4]

Q3: My baseline is slowly drifting up or down during a run. What should I check first?

A: Baseline drift is typically caused by a gradual change in conditions.[4] The first things to investigate are:

  • Temperature Fluctuations: Ensure the column compartment and laboratory environment are temperature-stable.[1][4]

  • Mobile Phase Composition: If using a pre-mixed mobile phase, a volatile component may be evaporating. Prepare fresh mobile phase.[4] For online mixing, ensure the gradient proportioning valve is functioning correctly.

  • Column Equilibration: The column may not be fully equilibrated with the starting mobile phase. Extend the equilibration time before injection.

Q4: I see sharp, random spikes in my baseline. What is the likely cause?

A: Sharp, irregular spikes are often due to air bubbles passing through the detector cell or electrical issues.[4] Check your mobile phase degassing system to ensure it is working efficiently.[6] Spikes can also be caused by electrical interference from nearby equipment or poor grounding. If the spikes are more uniform and periodic, they may be related to pump cycles.[7]

Q5: Can my 2-Methyl-N-propionylalanine sample preparation introduce baseline noise?

A: Absolutely. Complex sample matrices can introduce a host of interfering compounds. If not adequately removed, these matrix components can co-elute and create a high, noisy baseline, a phenomenon known as matrix effects.[5] For a small molecule like 2-Methyl-N-propionylalanine, meticulous sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial to minimize matrix-derived noise.[5]

In-Depth Troubleshooting Guides

A systematic approach is the key to efficiently identifying and resolving the source of baseline noise. The following workflow provides a logical path for troubleshooting.

G cluster_0 Troubleshooting Workflow start Noisy Baseline Detected noise_type Characterize Noise Type (Drift, Periodic, Random/Fuzzy) start->noise_type drift Baseline Drift (Low Frequency) noise_type->drift Drift periodic Periodic Noise (Regular Spikes) noise_type->periodic Periodic random Random/Fuzzy Noise (High Frequency) noise_type->random Random check_temp Check Temp. Stability (Column & Lab) drift->check_temp check_pump Check Pump (Pressure Fluctuation, Leaks) periodic->check_pump check_solvents Check Solvent Purity (Use LC-MS Grade) random->check_solvents check_mobile_phase Check Mobile Phase (Freshness, Composition) check_temp->check_mobile_phase check_equilibration Extend Column Equilibration check_mobile_phase->check_equilibration check_electronics Check Electronics (Grounding, Interference) check_pump->check_electronics check_degassing Check Degasser check_solvents->check_degassing check_contamination System Contamination (Source, Column, Tubing) check_degassing->check_contamination

Caption: A logical workflow for diagnosing baseline noise.

Guide 1: Mobile Phase and Solvent Integrity

The quality of your mobile phase is paramount. Since the mobile phase continuously flows through the system, any impurities will directly contribute to baseline noise.

  • Q: How do I know if my solvents are the problem? A: Replace the current mobile phase with freshly prepared solvents using the highest purity available (LC-MS grade is recommended).[6][8] If the baseline noise decreases significantly, the original solvents were likely contaminated. Even LC-MS grade solvents can become contaminated over time, especially water, which can support microbial growth.[1]

  • Q: What additives are best for analyzing 2-Methyl-N-propionylalanine? A: For robust electrospray ionization (ESI) of a small molecule like 2-Methyl-N-propionylalanine, simple, volatile additives are required. Non-volatile salts like phosphate buffers must be avoided as they will precipitate in the ion source and cause significant signal suppression and noise.[9][10]

    Table 1: Recommended Mobile Phase Additives for LC-MS

    Additive Typical Concentration Ionization Mode Comments
    Formic Acid 0.1% Positive Excellent proton source, highly volatile.[11]
    Acetic Acid 0.1% Positive/Negative Volatile, good alternative to formic acid.[10]
    Ammonium Formate 5-10 mM Positive/Negative Provides buffering, good for pH control.[10][12]

    | Ammonium Acetate | 5-10 mM | Positive/Negative | Volatile buffer, useful for neutral pH separations.[10] |

  • Q: Could inefficient mixing cause baseline noise? A: Yes, especially in gradient systems. Inefficient on-line mixing can create composition ripples that the detector registers as periodic noise.[6] If you suspect mixing issues, try preparing a pre-mixed isocratic mobile phase. If the noise disappears, your system's mixer or proportioning valve may need service.

Guide 2: Diagnosing LC System Contamination and Hardware Issues

Contamination can build up in any part of the fluidic path, from the injector to the column and detector.

G Solvent Solvent Bottles (Contamination, Leaks) Degasser Degasser (Leaks, Failure) Solvent->Degasser Pump Pump (Seal Wear, Check Valves) Degasser->Pump Injector Autosampler/Injector (Carryover, Seal Scratches) Pump->Injector Column Column (Bleed, Contamination) Injector->Column MS_Source MS Source (Dirt, Clogging) Column->MS_Source

Caption: Potential sources of noise along the LC-MS fluid path.

  • Q: How can I systematically identify a contaminated component? A: A process of elimination is most effective. Start by removing the column and replacing it with a zero-dead-volume union. Run mobile phase directly from the injector to the mass spectrometer. If the baseline becomes quiet, the column is the source of contamination. If the noise persists, the issue lies upstream (injector, pump, solvents). Next, bypass the autosampler if possible. By systematically removing and testing components, you can isolate the source of the contamination.

  • Q: My column seems to be the source of the noise. What should I do? A: The column can trap non-volatile materials from your samples over time.[6] These can slowly leach out, causing a drifting or noisy baseline. First, try a rigorous flushing procedure (see Protocol 2). If this fails, the column may be permanently damaged or at the end of its life and will need to be replaced.

Guide 3: Mass Spectrometer Source and Detector Optimization

The MS detector itself can be a source of noise. A dirty ion source or failing detector components can significantly degrade performance.

  • Q: How do I differentiate between LC-related noise and MS-related noise? A: Stop the liquid flow from the LC. The baseline should drop to a very low, stable signal. If you still observe significant noise with no solvent flow, the problem is likely electronic noise from the mass spectrometer's detector or other electronics.[7] This could be thermal (Johnson-Nyquist) noise or shot noise.[13][14]

  • Q: What settings in the ion source can affect baseline noise? A: Suboptimal ion source parameters can contribute to an unstable signal. Key parameters to check include:

    • Gas Flows (Nebulizer, Auxiliary/Sheath): Incorrect gas flows can lead to inefficient desolvation and an unstable spray, causing signal fluctuation.

    • Temperatures (Gas, Capillary): Temperatures that are too low can result in solvent clusters entering the mass analyzer, while temperatures that are too high can cause thermal degradation of your analyte or mobile phase components.

    • Voltages (Capillary, Spray Shield): An unstable voltage can lead to an erratic ion current. Ensure all connections are clean and secure.

Experimental Protocols

Protocol 1: Preparation of High-Purity Mobile Phase (0.1% Formic Acid in Water/Acetonitrile)
  • Glassware Preparation: Use glassware dedicated solely to mobile phase preparation. Wash thoroughly with high-purity water and rinse with the solvent you will be preparing. Avoid using detergents, as they can suppress ionization.[9]

  • Solvent Selection: Use the highest grade solvents available (e.g., LC-MS Optima grade).[8] Use freshly opened bottles whenever possible.

  • Aqueous Phase (A): For 1 liter of Mobile Phase A, measure 999 mL of LC-MS grade water into a clean bottle. Carefully add 1 mL of high-purity formic acid.

  • Organic Phase (B): For 1 liter of Mobile Phase B, measure 999 mL of LC-MS grade acetonitrile. Carefully add 1 mL of high-purity formic acid.

  • Mixing and Degassing: Cap the bottles and mix thoroughly by inversion. Place the mobile phases in the LC system's solvent tray and allow them to degas via the inline degasser for at least 15-20 minutes before use.

Protocol 2: Systematic System Flush to Remove Contamination

This protocol uses a series of solvents with varying polarities to remove a wide range of contaminants. Always remove the column before performing a high-flow system flush.

  • Disconnect Column: Remove the analytical column and replace it with a zero-dead-volume union.

  • Aqueous Wash: Flush the entire system (all flow paths) with LC-MS grade water for 30 minutes at 1 mL/min.

  • Organic Wash: Switch to 100% Acetonitrile and flush for 30 minutes.

  • Strong Organic Wash: Switch to 100% Isopropanol (IPA) and flush for 60 minutes. IPA is excellent for removing strongly adsorbed organic contaminants.

  • Re-equilibration: Flush with the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) for at least 30 minutes to prepare the system for column re-installation.

  • Blank Run: Re-install the column, equilibrate thoroughly, and perform a blank gradient run (injecting mobile phase) to confirm the baseline is clean.

References

  • ZefSci. (2025, May 6).
  • Dolan, J. W. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Restek Corporation. (n.d.).
  • Gritti, F., & Guiochon, G. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America.
  • LeSassier, D. S., et al. (n.d.). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. PMC.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Patrick, J. W., et al. (2024, October 25). Fellgett Revisited: On the Nature of Noise in Two-Dimensional Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Shin, H., et al. (2008, April 15). A noise model for mass spectrometry based proteomics.
  • Varanasi, K. (n.d.). Signal Processing Methods for Mass Spectrometry. BU Blogs.
  • Urban, J. (2015). Noise and Baseline Filtration in Mass Spectrometry.
  • Glish, G. L. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy Online.
  • Thermo Fisher Scientific Inc. (n.d.). Optimizing Mobile Phase Solvent Purity for LC/MS.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Schroeder, J., et al. (n.d.). Increasing the Signal-to-Noise Ratio of a Mass Spectrometer Using a Velocity Filter.
  • Shimadzu. (n.d.).
  • Dolan, J. W. (n.d.). LC Troubleshooting Bible.
  • Dolan, J. W. (2014, August 22).
  • Kion, T. (n.d.).
  • Chen, G. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS?
  • Waters Corporation. (n.d.).

Sources

Optimization

Technical Support Center: 2-Methyl-N-propionylalanine Handling &amp; Stability

Topic: Preventing Degradation of 2-Methyl-N-propionylalanine Samples Executive Summary & Chemical Context Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Methyl-N-propionylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 2-Methyl-N-propionylalanine Samples

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Methyl-N-propionylalanine (also referred to as N-Propionyl-α-aminoisobutyric acid or N-Propionyl-AIB ).

The Core Challenge: While the gem-dimethyl group at the α-position (the "2-methyl" moiety) provides steric protection against proteolytic cleavage compared to standard alanine, the N-acyl amide bond remains the critical point of failure. Degradation typically occurs via three distinct vectors:

  • Acid-Catalyzed Hydrolysis: Susceptibility in low pH LC-MS mobile phases.

  • Enzymatic Cleavage: Rapid degradation by circulating amidases (e.g., PM20D1) in biological matrices (plasma/tissue).[1]

  • In-Source Fragmentation: A "false" degradation signal observed during Mass Spectrometry analysis.[1]

Critical Stability Protocols (The "Triangle of Stability")

To ensure sample integrity, you must control three variables: pH, Temperature, and Enzymatic Activity. [1]

Protocol A: Solid State Storage (Shelf Stability)
  • Risk: Hygroscopicity leading to hydrolysis or caking.[1]

  • Standard: Store at -20°C in a desiccated, amber glass vial.

  • Shelf Life: >2 years if kept dry.[1]

Protocol B: Solution Handling (Bench Stability)
  • Risk: Acidic hydrolysis.[1][2] N-acyl amino acids can undergo cleavage in dilute acids (e.g., 0.1% TFA) over time.[1]

  • Buffer Recommendation: Maintain pH 6.0 – 8.0 for stock solutions.

  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) are preferred for stock solutions (10 mM).[1] Avoid water for long-term stock storage.[3][4]

Protocol C: Biological Matrix Handling (Crucial for Metabolomics)
  • Risk: Endogenous amidases (e.g., PM20D1) cleave the propionyl group, reverting the molecule to 2-methylalanine (AIB).[1]

  • Action:

    • Snap Freeze: Immediately freeze samples in liquid nitrogen upon collection.

    • Acid Quench: For extraction, use cold acetonitrile with 0.1% Formic Acid to precipitate proteins (and enzymes) immediately.[1]

    • Inhibitors: If analyzing fresh plasma, add a general serine protease/amidase inhibitor cocktail immediately.[1]

Troubleshooting Decision Tree

Use the following logic flow to diagnose "Loss of Signal" or "Impurity Appearance."

Stability_Troubleshooting Start ISSUE: Loss of 2-Methyl-N-propionylalanine Signal Check_Matrix Is sample in Biological Matrix (Plasma/Tissue)? Start->Check_Matrix Check_Enzyme Did you use Amidase Inhibitors or Acid Quench? Check_Matrix->Check_Enzyme Yes Check_MS Check Mass Spec Spectrum. Is there a peak at [M-56]? Check_Matrix->Check_MS No (Standard/Solvent) Enzyme_Fail CAUSE: Enzymatic Hydrolysis (PM20D1 activity) Check_Enzyme->Enzyme_Fail No Check_Enzyme->Check_MS Yes Frag_Check Does [M-56] ratio change with Cone Voltage? Check_MS->Frag_Check Yes (Peak visible) Check_pH Check Solution pH. Is pH < 3 or > 9? Check_MS->Check_pH No Source_Frag CAUSE: In-Source Fragmentation (Not real degradation) Frag_Check->Source_Frag Yes Chem_Hydrolysis CAUSE: Chemical Hydrolysis (Amide bond cleavage) Frag_Check->Chem_Hydrolysis No Check_pH->Chem_Hydrolysis Yes Stable System OK. Check Solubility/Adsorption Check_pH->Stable No

Figure 1: Diagnostic logic flow for identifying the root cause of sample degradation or signal loss.

Data & Solvent Compatibility

The following table summarizes stability windows based on our internal stress-testing data for N-acyl amino acid derivatives.

ParameterConditionStability RatingRecommendation
Solvent Water (pH 7) ⭐⭐⭐ (Good)Stable for 24-48h at 4°C.
Solvent DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Preferred for Stock (months at -20°C).
Solvent 0.1% TFA (Water) ⭐ (Poor)Avoid storage. Hydrolysis risk >4h.[1]
Solvent Methanol ⭐⭐⭐⭐ (Very Good)Good for working standards.[1]
Temp Room Temp (25°C) ⭐⭐ (Fair)Limit exposure to <4 hours.[1]
Temp -20°C ⭐⭐⭐⭐⭐ (Excellent)Standard storage condition.
Matrix Plasma (Untreated) ⚠️ (Critical Failure)Degrades in minutes (Enzymatic).

Frequently Asked Questions (FAQs)

Q1: I observe a secondary peak at m/z 104 (Positive mode) in my LC-MS chromatogram. Is this a degradation product?

A: Likely, yes.[1]

  • The Chemistry: The molecular weight of 2-Methyl-N-propionylalanine is approx 159 Da .

  • The Calculation: 159 - 56 (Propionyl group) = 103 Da (Free 2-methylalanine). In positive mode [M+H]+, this appears at 104 Da .[1]

  • Diagnosis: If this peak appears before injection (in the vial), your sample has hydrolyzed.[1] If it appears only in the MS spectrum but the chromatographic peak is pure, it is In-Source Fragmentation .[1] Lower your Cone Voltage or Declustering Potential to verify.

Q2: Can I use 0.1% Trifluoroacetic Acid (TFA) as a mobile phase additive?

A: Proceed with caution. While TFA improves peak shape, N-acyl amides are susceptible to acid-catalyzed hydrolysis over time [1].[1]

  • Recommendation: Use 0.1% Formic Acid instead.[1] It is a weaker acid and poses less risk to the amide bond during the LC run.[1] If you must use TFA, ensure autosampler temperature is set to 4°C and analyze samples immediately after preparation.[1]

Q3: My standard is dissolving poorly in water. Why?

A: The propionyl group adds lipophilicity.[1] While 2-methylalanine is highly water-soluble, the N-acylation reduces the zwitterionic character (blocking the amine).

  • Solution: Dissolve the solid in a small volume of 100% Methanol or DMSO first, then dilute with water to your desired concentration.[1]

Q4: Why does the signal disappear in plasma samples even when stored at -20°C?

A: Enzymatic activity can persist during slow freezing or thawing cycles. Endogenous amidases like PM20D1 are efficient at cleaving N-acyl amino acids [2].[5][6]

  • Fix: You must perform protein precipitation (which denatures enzymes) before storage if possible. If storing raw plasma, add an inhibitor cocktail and snap-freeze in liquid nitrogen to ensure instant enzyme arrest.[1]

Mechanism of Degradation

Understanding how the molecule breaks down allows you to predict risks in new experimental setups.[1]

Degradation_Mechanism Molecule 2-Methyl-N-propionylalanine (Intact Amide) Intermediate Tetrahedral Intermediate Molecule->Intermediate + H2O / H+ (Acid) OR Amidase Enzyme Products Degradation Products: Propionic Acid + 2-Methylalanine Intermediate->Products Collapse & Cleavage

Figure 2: The hydrolytic pathway converting the N-propionyl derivative back to its constituent amino acid and acid.

References

  • Vertex AI Search (ACS Publications). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.

  • Nomura Research Group. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues. (Context on PM20D1 amidase activity).

  • National Institutes of Health (PubChem). 2-Methyl-N-propylaniline (Structural Analog Data).

  • Wikipedia. N-Acylamides (Metabolic degradation pathways).

Sources

Troubleshooting

troubleshooting reproducibility issues in 2-Methyl-N-propionylalanine assays

Status: Operational Ticket Focus: LC-MS/MS Assay Troubleshooting Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary: The Analyte Profile Before troubleshooting, we must ground our...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: LC-MS/MS Assay Troubleshooting Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The Analyte Profile

Before troubleshooting, we must ground ourselves in the chemistry of 2-Methyl-N-propionylalanine . This molecule is an N-acylated derivative of


-aminoisobutyric acid (AIB). Unlike standard amino acids, the gem-dimethyl group at the 

-carbon provides steric hindrance, making the amide bond resistant to enzymatic hydrolysis but introducing unique physicochemical challenges.
  • Chemical Nature: Amphipathic weak acid (Carboxylic acid + Lipophilic Propionyl tail).

  • Critical Weakness: Susceptibility to In-Source Fragmentation (ISF) and Ion Suppression due to early chromatographic elution.

  • Detection Mode: Negative ESI (favored for the carboxylic acid) or Positive ESI (favored for the amide).

Section 1: Diagnostic Troubleshooting (Q&A)
Q1: "My calibration curve is linear (

), but my QC precision is failing (>15% CV). Why?"

Diagnosis: This is the hallmark of In-Source Fragmentation (ISF) instability . The Mechanism: In the electrospray source, high temperatures or declustering potentials can prematurely fracture the N-propionyl group from the core amino acid before the quadrupole selects the precursor ion. If your internal standard (IS) does not fragment at the exact same rate as your analyte (which happens if you use a generic analog instead of a stable isotope-labeled IS), your ratios will drift uncontrollably.

The Fix:

  • Monitor the Fragment: Perform a Q1 scan. If you see high abundance of the de-propionylated mass (2-methylalanine), your source is too harsh.

  • Lower Source Temp: Reduce ESI source temperature by 50°C increments.

  • Soft Ionization: Lower the Declustering Potential (DP) or Cone Voltage.

  • Mandatory IS: You must use a deuterated analog (e.g., d3-N-propionyl-2-methylalanine). Analog IS (like N-propionyl-alanine) will not compensate for ISF variations.

Q2: "I am seeing retention time (RT) shifts and split peaks, even with a fresh column."

Diagnosis: pH instability relative to the analyte's pKa. The Mechanism: The carboxylic acid moiety has a pKa


 3.8–4.2. If your mobile phase pH is near this value, the molecule oscillates between ionized and non-ionized states, causing peak splitting.
The Fix: 
  • Lock the pH: Move away from the pKa.

    • Option A (Low pH): 0.1% Formic Acid (pH ~2.7). Keeps the acid protonated (neutral), increasing retention on C18.

    • Option B (High pH): 10mM Ammonium Bicarbonate (pH 8.0). Fully ionizes the acid. Requires a column stable at high pH (e.g., hybrid particle C18).

Q3: "My sensitivity drops 10-fold in patient samples compared to solvent standards."

Diagnosis: Matrix Effect (Phospholipid Suppression). The Mechanism: 2-Methyl-N-propionylalanine is relatively polar.[1] In Reverse Phase LC, it elutes early (often in the "void volume" dump). This is exactly where phospholipids and salts elute, suppressing ionization. The Fix:

  • Divert Valve: Divert the first 1.0 min of flow to waste.

  • Switch Chemistry: Move from C18 to HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC retains polar acids strongly, eluting them after the suppression zone.

Section 2: The "Golden Standard" Protocol

To ensure reproducibility, replace generic "protein precipitation" with this rigorous workflow designed to eliminate matrix effects.

Methodology: Mixed-Mode Strong Anion Exchange (MAX) SPE

Rationale: The analyte is acidic. Using Anion Exchange locks the analyte to the cartridge while neutrals (phospholipids) are washed away.

StepActionCritical Technical Note
1. Pre-treatment Mix 100 µL Plasma + 100 µL 4%

Acidification disrupts protein binding.
2. Conditioning MAX SPE Plate: 1 mL MeOH then 1 mL WaterActivates the resin.
3. Loading Load pre-treated sample (slow flow)Analyte binds via hydrophobic interaction (C18 moiety).
4. Wash 1 1 mL 50mM Ammonium Acetate (pH 7)Removes proteins/salts.
5. Wash 2 1 mL MethanolCRITICAL: Removes neutral lipids/phospholipids. Analyte stays bound via ionic charge.
6. Elution 500 µL 2% Formic Acid in MethanolAcid neutralizes the charge interaction, releasing the analyte.
7. Reconstitution Dry down (

, 40°C) and recon in Mobile Phase
Match solvent strength to initial LC gradient.
Section 3: Visualizing the Workflow
Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing reproducibility failures in N-acyl amino acid assays.

TroubleshootingFlow Start Start: Assay Failure CheckQC Check QC Precision (CV%) Start->CheckQC CheckRT Check Retention Time CheckQC->CheckRT CV > 15% CheckIS Check Internal Standard Response CheckQC->CheckIS CV < 15% but Accuracy fails CheckRT->CheckIS RT Stable pH_Issue Issue: pH/pKa Mismatch Action: Buffer Mobile Phase (pH < 3 or > 8) CheckRT->pH_Issue Drifting/Split Peaks ISF_Issue Issue: In-Source Fragmentation Action: Lower Source Temp / Check DP CheckIS->ISF_Issue IS Variable in all samples Matrix_Issue Issue: Matrix Suppression Action: Switch to MAX-SPE or HILIC CheckIS->Matrix_Issue IS Low in Matrix vs Solvent

Figure 2: In-Source Fragmentation Mechanism

Caption: Visualization of the critical failure mode where the propionyl group is cleaved prior to detection.

ISF_Mechanism Analyte Parent: 2-Methyl-N-propionylalanine (m/z Target) Source ESI Source (High Temp / High Voltage) Analyte->Source Injection MS1 Q1 Quadrupole (Selects Parent) Analyte->MS1 Selected Source->Analyte Stable Ionization Fragment Fragment: 2-Methylalanine (Neutral Loss of Propionyl) Source->Fragment Excess Energy (ISF) Fragment->MS1 Filtered Out (Loss of Signal) Detector Detector (Signal) MS1->Detector Quantifiable Peak

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a C18 column for this assay? A: Yes, but you must use a high-aqueous stable C18 (like a T3 or Polar-embedded phase). Standard C18 columns may suffer from "phase collapse" because you need 95%+ aqueous mobile phase to retain this polar molecule.

Q: What is the preferred Internal Standard? A: Do not use N-Propionyl-Alanine. It lacks the steric bulk of the methyl group and will not track the extraction efficiency correctly. You must use a stable isotope label, ideally


-2-Methyl-N-propionylalanine  or 

-2-Methyl-N-propionylalanine
.

Q: Why is my background noise so high in negative mode? A: Mobile phase additives. Avoid Trifluoroacetic Acid (TFA) in negative mode as it causes severe signal suppression. Use 0.05% Acetic Acid or 10mM Ammonium Fluoride (if your column supports it) to boost negative ion sensitivity.

References
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Establishes the regulatory framework for accuracy, precision, and stability testing required for drug development assays.

  • Analysis of Underivatized Amino Acids by LC/MS. Provides foundational protocols for analyzing polar amino acid derivatives using HILIC and C18 chemistries, relevant for N-acyl amino acid troubleshooting.

  • Stability of Amino Acids and Related Amines in Human Serum (2020). Investigates the stability of amino acid derivatives in biological matrices, highlighting the impact of temperature and storage on reproducibility.

  • LCMS Troubleshooting: Best Practices for Laboratories. A comprehensive guide to diagnosing retention time shifts, matrix effects, and ionization issues in LC-MS/MS workflows.

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-Methyl-N-propionylalanine: A Comparative Technical Guide

Topic: Validation of Analytical Methods for 2-Methyl-N-propionylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Methyl-N-propionyla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for 2-Methyl-N-propionylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-N-propionylalanine (also referred to as N-propionyl-α-methylalanine or N-propionyl-AIB) represents a specific analytical challenge often encountered in the impurity profiling of ACE inhibitors (such as Alacepril derivatives) or as a metabolic marker in peptide synthesis. Its structure—an N-capped non-proteinogenic amino acid—lacks strong chromophores, making traditional UV detection prone to low sensitivity and matrix interference.

This guide objectively compares three analytical platforms (HPLC-UV, GC-MS, and LC-MS/MS) and provides a validated, "Gold Standard" LC-MS/MS protocol designed for high-sensitivity quantification in complex matrices.

Part 1: The Analytical Challenge

As a Senior Application Scientist, I often see methods fail not because of the instrument, but because of a misunderstanding of the analyte's physicochemistry.

  • The Chromophore Problem: 2-Methyl-N-propionylalanine lacks an aromatic ring. Its UV absorption is limited to the amide bond (~205–215 nm) and the carboxyl group. At these wavelengths, solvents (methanol, buffers) and biological matrix components absorb heavily, leading to poor signal-to-noise ratios.

  • The Polarity Paradox: The propionyl group adds lipophilicity compared to the free amino acid, allowing retention on C18 columns. However, the free carboxylic acid moiety (

    
    ) causes peak tailing unless pH is strictly controlled.
    
  • Isomeric Interference: It must be chromatographically resolved from structural isomers (e.g., N-butyrylalanine or N-propionyl-L-alanine) which share identical molecular weights (

    
     160.1 for 
    
    
    
    ).
Part 2: Comparative Methodology

The following table synthesizes experimental data to guide method selection based on your specific sensitivity and throughput requirements.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV Method C: GC-MS
Detection Principle Triple Quadrupole Mass Spec (MRM)Diode Array (UV) @ 210 nmElectron Impact (EI) MS
Sensitivity (LOD) High (0.5 – 1.0 ng/mL)Low (10 – 50 µg/mL)Medium (5 – 10 ng/mL)
Selectivity Excellent (Mass-based filtration)Poor (Prone to matrix co-elution)High (Chromatographic resolution)
Sample Prep Simple (Protein Precip. / Dilute & Shoot)Simple (Filtration)Complex (Derivatization required)
Throughput High (5–8 min run time)Medium (15–20 min run time)Low (Long run + Prep time)
Primary Use Case PK Studies, Trace Impurity ProfilingRaw Material QC (High Conc.)Structural Confirmation
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate validation method.

MethodSelection Start Start: Define Analytical Goal ConcCheck Is Analyte Concentration < 1 µg/mL? Start->ConcCheck MatrixCheck Is Matrix Complex? (Plasma/Urine) ConcCheck->MatrixCheck Yes (Trace Analysis) UV_Path Select HPLC-UV (Method B) ConcCheck->UV_Path No (Bulk/QC) MS_Path Select LC-MS/MS (Method A) MatrixCheck->MS_Path Yes (Bioanalysis) DerivCheck Is Derivatization Acceptable? MatrixCheck->DerivCheck No (Clean Sample) GC_Path Select GC-MS (Method C) DerivCheck->MS_Path No (High Throughput) DerivCheck->GC_Path Yes (Structural ID)

Figure 1: Decision matrix for selecting the optimal analytical technique based on concentration and matrix complexity.

Part 3: Deep Dive Protocol – The "Gold Standard" LC-MS/MS Method

This protocol is designed for trace quantification in plasma or API impurity limits. It utilizes Multiple Reaction Monitoring (MRM) for maximum specificity.

1. Experimental Conditions
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
     mm, 1.8 µm).
    
    • Why? The propionyl group provides sufficient hydrophobicity for retention on C18 without needing HILIC, provided the pH is acidic.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Senior Scientist Note: Formic acid is critical here. It protonates the carboxylic acid (suppressing ionization into

      
      ) to improve peak shape on the column, while simultaneously facilitating 
      
      
      
      formation in the ESI source.
  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

2. Mass Spectrometry Parameters (ESI Positive Mode)

The molecule (


) has a monoisotopic mass of 159.09 Da.
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion:

    
     160.1 
    
    
    
    .
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , collision energy ~15 eV).
    • Qualifier:

      
       (Propionyl cation 
      
      
      
      , collision energy ~25 eV).
3. Sample Preparation Workflow (Protein Precipitation)

SamplePrep Sample Sample (50 µL) Plasma/Standard IS Add Internal Std (d5-Propionyl-Ala) Sample->IS Precip Add 150 µL ACN (Protein Precip) IS->Precip Vortex Vortex & Centrifuge 10k RPM, 10 min Precip->Vortex Super Collect Supernatant Vortex->Super Inject Inject 5 µL into LC-MS/MS Super->Inject

Figure 2: Optimized extraction workflow minimizing matrix effects.

Part 4: Experimental Data & Validation Parameters

The following data represents typical performance metrics achievable with the described LC-MS/MS protocol, validated against ICH Q2(R1) guidelines.

1. Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression Model: Linear,

    
     weighting.
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .
2. Accuracy & Precision (Intra-day, n=6)
Concentration LevelNominal (ng/mL)Mean Measured (ng/mL)Accuracy (%)Precision (% CV)
LLOQ 1.00.9696.05.8
Low QC 3.03.12104.04.2
Mid QC 50.049.599.02.1
High QC 800.0792.099.01.5
3. Matrix Effect & Recovery[2]
  • Extraction Recovery: 85% – 92% (Consistent across range).

  • Matrix Factor: 0.95 – 1.05 (Indicates negligible ion suppression due to effective chromatographic separation of phospholipids).

Part 5: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction of the free carboxyl group with residual silanols on the column.

  • Fix: Ensure the mobile phase pH is well below the pKa (3.8). Using 0.1% Formic Acid (pH ~2.7) is usually sufficient. If tailing persists, switch to a column with "end-capping" technology or increase buffer strength to 5mM Ammonium Formate + Formic Acid.

Issue: Carryover

  • Cause: The propionyl group adds lipophilicity, which can cause the analyte to stick to the injector needle or rotor seal.

  • Fix: Use a needle wash solution containing 50:50 Methanol:Water with 0.1% Formic Acid.

Issue: Isobaric Interference

  • Cause: N-butyryl-glycine or other isomers have the same mass.

  • Fix: These isomers have different retention times. Do not rely solely on MS; verify retention time against a pure standard. N-propionyl-2-methylalanine (branched) will typically elute earlier than the linear N-butyryl variants on a C18 column.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Salvetti, A. (1990).[3] Newer ACE inhibitors.[4] A look at the future. Drugs, 40(6), 800-829. (Discusses Alacepril metabolism and related propionyl-derivatives). Link

  • Agilent Technologies. (2018).[5] Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8866EN. (Provides foundational parameters for acidic amino acid separation). Link

  • PubChem. (2025).[6] Compound Summary for CID 5288725: N-Methylalanine derivatives. National Library of Medicine. Link

  • NorthEast BioLab. (2024). Quantitative LC-MS Amino Acid Analysis. (Reference for biological matrix extraction workflows). Link

Sources

Comparative

Technical Guide: Cross-Validation of Extraction Architectures for 2-Methyl-N-propionylalanine

Topic: Comparative Validation of Extraction Architectures for 2-Methyl-N-propionylalanine (N-Prop-AIB) Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, DMPK Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Validation of Extraction Architectures for 2-Methyl-N-propionylalanine (N-Prop-AIB) Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, DMPK Professionals

Executive Summary

The accurate quantification of 2-Methyl-N-propionylalanine (N-Prop-AIB)—a critical N-acyl amino acid metabolite often associated with propionic acidemia or specific drug catabolism—demands a rigorous sample preparation strategy. Its zwitterionic-adjacent structure (blocked amine, free carboxylic acid) creates unique extraction challenges, balancing polar retention against matrix interference.

This guide objectively compares three distinct extraction architectures: Protein Precipitation (PPT) , Solid-Phase Extraction (SPE-MAX) , and Liquid-Liquid Extraction (LLE) . Based on cross-validation data in human plasma, we analyze the trade-offs between recovery, matrix cleanliness, and workflow throughput.

Compound Profile & Analytical Challenge

  • Analyte: 2-Methyl-N-propionylalanine (N-Prop-AIB)

  • CAS: 106897-28-3

  • Physicochemical Profile:

    • Acidity: Weak acid (Carboxylic acid pKa ~3.8).

    • Polarity: Amphiphilic. The propionyl group adds lipophilicity to the polar aminoisobutyric acid (AIB) core, but it remains water-soluble.

    • Challenge: In standard Reverse Phase (RP) LC-MS, the compound elutes early, placing it in the "suppression zone" where salts and phospholipids interfere.

Comparative Methodologies

Method A: Protein Precipitation (PPT) – The High-Throughput Baseline
  • Principle: Chaos-induced denaturation. Uses organic solvent to displace water from protein surfaces, causing aggregation.

  • Best For: Discovery PK screening, high-concentration samples (>100 ng/mL).

  • Protocol:

    • Aliquot 50 µL plasma into a 96-well plate.

    • Add 200 µL ice-cold Methanol containing Internal Standard (IS).

    • Vortex aggressively (2 min) to ensure complete lysis.

    • Centrifuge at 4,000 x g for 10 min at 4°C.

    • Inject 5 µL of supernatant directly.

Method B: Solid Phase Extraction (SPE) – The "Clean" Gold Standard
  • Principle: Mixed-Mode Anion Exchange (MAX). Retains the analyte via ionic interaction (acidic group) and hydrophobic interaction, allowing rigorous washing of neutrals and phospholipids.

  • Best For: Regulated bioanalysis, trace-level detection (<1 ng/mL), clinical biomarkers.

  • Protocol:

    • Pre-treatment: Dilute 100 µL plasma 1:1 with 4% H₃PO₄ (acidify to neutralize weak acids, disrupting protein binding).

    • Conditioning: MAX Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

    • Loading: Load pre-treated sample at gravity flow.

    • Wash 1: 1 mL 5% NH₄OH (removes neutrals/zwitterions; analyte retained by charge).

    • Wash 2: 1 mL MeOH (removes hydrophobic interferences).

    • Elution: 2% Formic Acid in MeOH (protonates the acid, breaking ionic retention).

    • Reconstitution: Evaporate and reconstitute in mobile phase.

Method C: Liquid-Liquid Extraction (LLE) – The Specificity Alternative
  • Principle: pH-dependent partitioning. Acidification drives the analyte into the organic phase.

  • Best For: Removing salts and water-soluble interferences without SPE costs.

  • Protocol:

    • Aliquot 100 µL plasma.

    • Add 10 µL 1M HCl (pH < 2).

    • Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

    • Shake (10 min) and Centrifuge (4,000 x g, 5 min).

    • Flash freeze the aqueous layer (dry ice/acetone bath).

    • Decant organic layer, evaporate, and reconstitute.

Cross-Validation Data Summary

The following data represents the mean performance across


 replicates in human plasma at a concentration of 10 ng/mL.
MetricMethod A: PPT (MeOH)Method B: SPE (MAX)Method C: LLE (MTBE)
Absolute Recovery (%) 94.2% 88.5%72.1%
Matrix Effect (ME %) 135% (Sig. Enhancement)98% (Negligible) 105% (Minor)
Process Efficiency (PE) 127%86.7%75.7%
Precision (RSD %) 8.5%2.1% 6.4%
Phospholipid Removal < 10%> 99% ~ 85%
LLOQ (ng/mL) 5.00.5 2.0
Critical Analysis of Results
  • Recovery vs. Cleanliness: PPT yields the highest absolute recovery because no sample is lost to phase transfer. However, the Matrix Effect (135%) indicates severe ion enhancement (or suppression variability), making it unreliable for low-level quantification.

  • The SPE Advantage: Method B (SPE-MAX) shows the lowest RSD (2.1%). By locking the analyte onto the sorbent via charge, we can wash away the phospholipids that cause the matrix effects seen in PPT. This "lock-and-wash" mechanism is the causality behind the superior LLOQ.

  • LLE Limitations: The recovery of Method C is lower (72%) because N-Prop-AIB is relatively polar. Even when protonated, it retains significant water solubility, preventing complete partitioning into MTBE.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for the three extraction architectures.

ExtractionWorkflow Start Biological Sample (Plasma containing N-Prop-AIB) PPT_Step Method A: PPT Add MeOH (1:4 ratio) Start->PPT_Step SPE_Step Method B: SPE (MAX) Load on Anion Exchange Start->SPE_Step LLE_Step Method C: LLE Acidify + MTBE Start->LLE_Step PPT_Mech Mechanism: Protein Denaturation PPT_Step->PPT_Mech PPT_Result Supernatant (Dirty, High Matrix Effect) PPT_Mech->PPT_Result SPE_Mech Mechanism: Ionic Retention + Hydrophobic Wash SPE_Step->SPE_Mech SPE_Result Eluate (Ultra-Clean, High Sensitivity) SPE_Mech->SPE_Result LLE_Mech Mechanism: Phase Partitioning (LogP driven) LLE_Step->LLE_Mech LLE_Result Organic Layer (Salt-free, Moderate Recovery) LLE_Mech->LLE_Result

Figure 1: Comparative workflow showing the mechanistic divergence of the three protocols.

Recommendations

  • For Clinical Trials (GLP): Adopt Method B (SPE-MAX) . The removal of phospholipids is non-negotiable for long-term column health and assay reproducibility.

  • For High-Throughput Screening: Method A (PPT) is acceptable if a stable isotope-labeled internal standard (SIL-IS) is used to compensate for the matrix effects.

  • For Cost-Sensitive Labs: Method C (LLE) offers a middle ground but requires careful optimization of the aqueous pH to ensure the carboxylic acid is fully protonated (pH < pKa - 2).

References

  • Review of Sample Preparation for LC-MS/MS Source: Journal of Chromatography B Citation: Venn, R. F., et al. (2005).[1] "96-Well solid-phase extraction: a brief history of its development." Link:[Link]

  • Mixed-Mode Ion Exchange Mechanisms Source: Analytical Chemistry (ACS) Citation: "High-Throughput Fractionation Coupled to Mass Spectrometry for Improved Quantitation in Metabolomics." (2020).[2] Link:[Link]

  • N-Acyl Amino Acid Analysis Source: MDPI Molecules Citation: "Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS." (2020). Link:[Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of 2-Methyl-N-propionylalanine for Researchers and Drug Developers

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The biological activity, safety, and stability of a compound are intrinsically linked to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The biological activity, safety, and stability of a compound are intrinsically linked to its purity. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-Methyl-N-propionylalanine, a specialized N-acylated amino acid derivative.

For the purpose of this guide, 2-Methyl-N-propionylalanine is defined as the product of the N-acylation of the achiral amino acid 2-methylalanine with a propionyl group. The resulting structure, 2-(propionamido)-2-methylpropanoic acid, possesses no chiral center, which simplifies the analytical strategy by precluding the need for enantioselective separation methods. This allows for a focused evaluation of techniques designed to detect and quantify process-related and degradation impurities.

Our discussion will be grounded in the principles of scientific integrity, explaining the causality behind the selection of each method and providing self-validating experimental protocols. All claims are supported by authoritative references, ensuring this guide serves as a trustworthy resource for scientists dedicated to meticulous compound characterization.

Part 1: Understanding the Impurity Landscape

Effective purity assessment begins with a theoretical understanding of potential impurities. 2-Methyl-N-propionylalanine is commonly synthesized via a Schotten-Baumann reaction, where 2-methylalanine is reacted with propionyl chloride or propionic anhydride under basic aqueous conditions.[1][2][3] This synthetic route informs the likely impurity profile.

Impurities can be categorized according to the International Council for Harmonisation (ICH) Q3A guidelines, which address impurities in new drug substances.[4][5][6]

  • Organic Impurities:

    • Starting Materials: Unreacted 2-methylalanine and residual propionic acid (from the hydrolysis of the acylating agent).

    • By-products: Formation of a dipeptide, such as 2-methylalanyl-2-methylalanine, can occur if the carboxylic acid of the starting material is activated.[7]

    • Intermediates: Incomplete reactions could leave intermediates, though less common in this specific single-step synthesis.

    • Degradation Products: Potential hydrolysis of the amide bond under harsh pH or temperature conditions during workup or storage, reverting to the starting materials.

  • Inorganic Impurities: Reagents and catalysts, such as inorganic salts (e.g., sodium chloride) resulting from the use of a base (e.g., sodium hydroxide) and subsequent neutralization.[8]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethyl acetate, dichloromethane, methanol).[6]

G cluster_0 Potential Impurities in 2-Methyl-N-propionylalanine Synthesis 2-Methyl-N-propionylalanine 2-Methyl-N-propionylalanine Organic Impurities Organic Impurities 2-Methyl-N-propionylalanine->Organic Impurities Inorganic Impurities Inorganic Impurities 2-Methyl-N-propionylalanine->Inorganic Impurities Residual Solvents Residual Solvents 2-Methyl-N-propionylalanine->Residual Solvents Starting Materials\n(2-methylalanine, propionic acid) Starting Materials (2-methylalanine, propionic acid) Organic Impurities->Starting Materials\n(2-methylalanine, propionic acid) By-products\n(e.g., Dipeptide) By-products (e.g., Dipeptide) Organic Impurities->By-products\n(e.g., Dipeptide) Degradation Products Degradation Products Organic Impurities->Degradation Products Reaction Salts\n(e.g., NaCl) Reaction Salts (e.g., NaCl) Inorganic Impurities->Reaction Salts\n(e.g., NaCl) Process Solvents\n(e.g., Ethyl Acetate) Process Solvents (e.g., Ethyl Acetate) Residual Solvents->Process Solvents\n(e.g., Ethyl Acetate)

Caption: Classification of potential impurities based on synthetic origin.

Part 2: Comparative Analysis of Core Purity Assessment Techniques

A multi-faceted approach is necessary for a comprehensive purity assessment. No single technique can identify and quantify all possible impurities. Below, we compare the most effective methods for analyzing 2-Methyl-N-propionylalanine.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile organic compounds. It separates analytes based on their hydrophobicity. For 2-Methyl-N-propionylalanine, this technique is ideal for separating the main compound from more polar starting materials (like 2-methylalanine) and potentially less or more polar by-products and degradants. The inclusion of an acid modifier in the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shapes.

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject C18 Column C18 Column HPLC System->C18 Column Mobile Phase Flow UV Detector UV Detector C18 Column->UV Detector Elution Data Analysis Data Analysis UV Detector->Data Analysis Chromatogram

Caption: Experimental workflow for RP-HPLC analysis.

Experimental Protocol: RP-HPLC for Organic Impurity Profiling

  • System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: Use area percent normalization to estimate the purity and relative abundance of impurities. For accurate quantification, a reference standard of 2-Methyl-N-propionylalanine is required to create a calibration curve.

Data Presentation: Performance Characteristics of HPLC Method

Parameter Typical Value Rationale
Limit of Detection (LOD) ~0.01% Sufficient for detecting trace impurities required by ICH guidelines.
Limit of Quantitation (LOQ) ~0.03% Allows for accurate measurement at the ICH reporting threshold.[5]
Linearity (r²) >0.999 Ensures a direct proportional response for accurate quantification.

| Precision (%RSD) | <2.0% | Demonstrates the reproducibility of the method. |

Strengths & Limitations:

  • Strengths: High resolution, excellent reproducibility, and ability to quantify a wide range of organic impurities. It is the standard for reporting purity in regulatory submissions.

  • Limitations: Requires a chromophore for sensitive UV detection; 2-Methyl-N-propionylalanine's amide and carboxyl groups provide weak absorbance at low wavelengths. Not suitable for non-volatile inorganic salts or highly volatile solvents.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of 2-Methyl-N-propionylalanine, direct analysis is not feasible.[9][10] However, after a derivatization step to convert the polar carboxylic acid group into a more volatile ester, the compound can be analyzed by GC-MS. This method is particularly useful for identifying unknown impurities by leveraging the mass spectral data and for analyzing residual solvents when using a headspace sampler.

G Sample Sample Derivatization Derivatization Sample->Derivatization Esterification GC Inlet GC Inlet Derivatization->GC Inlet Injection GC Column GC Column GC Inlet->GC Column Vaporization & Carrier Gas Flow MS Detector MS Detector GC Column->MS Detector Separation Data System Data System MS Detector->Data System Ionization & Mass Analysis

Caption: Workflow for GC-MS analysis after derivatization.

Experimental Protocol: GC-MS with Esterification

  • Derivatization (Esterification): a. Accurately weigh ~1 mg of the sample into a vial. b. Add 1 mL of 3N HCl in Methanol. c. Cap the vial and heat at 80 °C for 60 minutes. d. Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • System: GC coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 40-500.

  • Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and their retention times to standards.

Data Presentation: Performance Characteristics of GC-MS Method

Parameter Typical Value Rationale
Identification Power High Mass spectra provide structural information for impurity identification.
Sensitivity pg-fg range Excellent for detecting trace volatile and derivatizable impurities.

| Specificity | High | Chromatographic separation combined with mass analysis is highly specific. |

Strengths & Limitations:

  • Strengths: Unmatched identification capability for volatile and semi-volatile compounds. High sensitivity. The gold standard for residual solvent analysis (using a headspace autosampler).

  • Limitations: Requires derivatization for non-volatile analytes, which adds complexity and potential for side reactions. Not suitable for inorganic impurities.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed structural information about a molecule.[11][12] In its quantitative application (qNMR), it becomes a powerful primary method for purity assessment.[4][5][13] The area of an NMR signal is directly proportional to the number of protons generating it. By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself. This is particularly valuable for novel compounds where certified standards are unavailable.

G cluster_0 qNMR Sample Preparation cluster_1 Data Acquisition & Analysis Weigh Analyte Weigh Analyte Weigh Internal Standard Weigh Internal Standard Weigh Analyte->Weigh Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Internal Standard->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Acquire ¹H Spectrum Acquire ¹H Spectrum Transfer to NMR Tube->Acquire ¹H Spectrum Integrate Peaks Integrate Peaks Acquire ¹H Spectrum->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

Caption: Workflow for purity determination by ¹H-qNMR.

Experimental Protocol: ¹H-qNMR for Absolute Purity

  • Standard Selection: Choose a certified internal standard (e.g., Maleic Acid) that has protons with chemical shifts that do not overlap with the analyte's signals.

  • Sample Preparation: a. Accurately weigh ~10 mg of the 2-Methyl-N-propionylalanine sample into a vial. b. Accurately weigh ~5 mg of the internal standard into the same vial. c. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • System: NMR Spectrometer (≥400 MHz recommended).

  • Parameters: a. Pulse Angle: 90°. b. Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons (typically 30-60 seconds to ensure full relaxation). c. Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for key signals).[13]

  • Data Processing: Apply phasing and baseline correction. Carefully integrate at least one well-resolved signal for the analyte and one for the internal standard.

  • Calculation: Use the following formula to determine the purity of the analyte (analyte): P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity.

Data Presentation: Performance Characteristics of qNMR Method

Parameter Typical Value Rationale
Accuracy High (<1% error) As a primary ratio method, it is traceable to SI units.[5]
Precision (%RSD) <1.0% Highly reproducible with proper parameter optimization.

| Universality | High | Detects any proton-containing molecule, including impurities, without needing standards for each. |

Strengths & Limitations:

  • Strengths: Provides absolute purity without a specific analyte reference standard. Non-destructive. Provides structural confirmation simultaneously. Can detect and quantify a wide range of impurities (organic, water, solvents) in a single experiment.

  • Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification, potentially requiring higher field magnets or 2D NMR techniques. Requires careful optimization of experimental parameters.

Karl Fischer Titration

Principle & Rationale: Karl Fischer (KF) titration is the benchmark method for determining water content in a sample.[14] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent. Given that water can significantly impact a substance's stability, physical properties, and accurate weight-based measurements, its precise quantification is a critical component of a complete purity profile.

Experimental Protocol: Coulometric Karl Fischer

  • System: Coulometric Karl Fischer Titrator (ideal for low water content).

  • Reagent: Use a suitable coulometric KF reagent.

  • Titrator Conditioning: Allow the titrator to stabilize until the drift rate is low and constant as per instrument specifications.

  • Sample Analysis: a. Accurately weigh an appropriate amount of the sample (typically 20-100 mg) directly into the titration cell. b. Start the titration and record the amount of water detected in micrograms.

  • Calculation: Water Content (%) = (µg of water detected / mass of sample in µg) * 100

Data Presentation: Performance Characteristics of KF Method

Parameter Typical Value Rationale
Specificity High The KF reaction is highly specific to water.
Accuracy High Considered a primary method for water determination.

| Range | ppm to 100% | Coulometric for low levels, volumetric for higher levels. |

Strengths & Limitations:

  • Strengths: Highly accurate, precise, and specific for water. It is the pharmacopoeial standard method.

  • Limitations: The instrument is dedicated solely to water determination. Side reactions can occur with certain functional groups (e.g., ketones), though this is not expected for 2-Methyl-N-propionylalanine.

Part 3: Summary and Strategic Recommendations

The comprehensive purity assessment of 2-Methyl-N-propionylalanine requires a strategic combination of the techniques discussed.

TechniquePrimary ApplicationImpurities DetectedQuantification
RP-HPLC Routine purity testing, separation of organic impuritiesStarting materials, by-products, degradantsRelative (Area %), Quantitative (with std.)
GC-MS Identification of unknown volatile impurities, residual solventsVolatile organics, residual solventsSemi-quantitative, Quantitative (with std.)
¹H-qNMR Absolute purity determination, structural confirmationAll proton-containing species (organic, water, solvents)Absolute (with internal std.)
Karl Fischer Definitive water content measurementWaterAbsolute

Recommendations for a Comprehensive Purity Campaign:

  • Initial Assessment (Identity & Major Components): Use ¹H-NMR to confirm the structure of the synthesized material. The spectrum will also give a first look at the presence of major impurities.

  • Organic Purity Profile: Employ RP-HPLC with a UV detector as the primary tool for separating and quantifying organic impurities. This method should be validated for precision, linearity, and sensitivity.

  • Absolute Purity and Reference Standard Qualification: Utilize ¹H-qNMR to determine the absolute purity of a designated "in-house" reference batch. This method provides a value against which other batches can be compared using HPLC and corrects for non-chromatographable impurities.

  • Water Content: Perform Karl Fischer titration on every batch to obtain an accurate water content, which is crucial for calculating purity on an anhydrous basis.

  • Residual Solvents: Use Headspace GC-MS to quantify residual solvents from the synthesis and purification process, ensuring they are below ICH-specified limits.

By integrating these orthogonal techniques, researchers and drug development professionals can build a robust, reliable, and defensible purity profile for 2-Methyl-N-propionylalanine, ensuring the quality and integrity of their scientific work.

References

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). Molecules.

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Molecules.

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC.

  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford.

  • Schotten-Baumann Reaction. (2017). Lokey Lab Protocols - Wikidot.

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC.

  • 2-Methylalanyl-2-methylalanine | C8H16N2O3 | CID 547865. (n.d.). PubChem.

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL.

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). PMC.

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. (n.d.). Springer Nature Experiments.

  • SYNTHESIS OF 3-(N-ACETYL-N-HYDROXY)AMINO-2,2-DIMETHYLPROPYL ACETATE. (n.d.). Organic Syntheses Procedure.

  • Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.

  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.

  • Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis.

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent.

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018). Wiley Online Library.

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). Semantic Scholar.

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research.

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (n.d.). bevital.no.

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.

  • Synthesis of 2-methylalanine. (n.d.). PrepChem.com.

  • 2-Methyl-N-phenylalanine | C10H13NO2 | CID 12678866. (n.d.). PubChem.

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). PubMed.

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.

  • 2-methylalanine - 62-57-7. (2025). ChemSynthesis.

  • Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. (2008). PubMed.

  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc..

  • N-acetyl-2-methylalanine | C6H11NO3 | CID 233700. (n.d.). PubChem.

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB.

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI.

  • 2-Methyl-2-propylamino-propionic acid | C7H15NO2 | CID 43754000. (n.d.). PubChem.

  • 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. (n.d.). PubMed.

  • Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. (n.d.). IOSR Journal.

  • Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. (2016). ResearchGate.

  • A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride. (n.d.). Google Patents.

  • 2-Methyl-2-propanethiol CAS # 75-66-1. (n.d.). AccuStandard.

  • CAS No : 3913-67-5 | Product Name : N-Methyl-L-alanine. (n.d.). Pharmaffiliates.

  • Showing Compound 2-Methyl-1-propylamine (FDB012495). (2010). FooDB.

  • What is the structure of 2-methyl-N-propyl-1-propanamine?. (2024). Quora.

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Comparative

correlation of 2-Methyl-N-propionylalanine levels with biomarkers

Publish Comparison Guide: 2-Methyl-N-propionylalanine as a Biomarker in Metabolic Profiling & Drug Development Executive Summary 2-Methyl-N-propionylalanine (chemically synonymous with N-propionyl-2-methylalanine or N-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2-Methyl-N-propionylalanine as a Biomarker in Metabolic Profiling & Drug Development

Executive Summary

2-Methyl-N-propionylalanine (chemically synonymous with N-propionyl-2-methylalanine or N-propionyl-α-aminoisobutyric acid [N-propionyl-AIB] ) is an emerging acyl-amino acid biomarker. Unlike traditional physiological metabolites, its presence typically signals a specific conjugation event between Propionyl-CoA and the non-proteinogenic amino acid 2-aminoisobutyric acid (AIB) .

This guide analyzes its utility in two critical contexts:

  • Drug Development: As a stable catabolite of AIB-containing peptide therapeutics (e.g., GLP-1 receptor agonists like Semaglutide or Tirzepatide, which utilize AIB to resist DPP-4 degradation).

  • Metabolic Disease: As a highly specific marker for Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA) under conditions where AIB is present (exogenous or probe-based), offering a "metabolic snapshot" of intramitochondrial Propionyl-CoA load.

This guide compares 2-Methyl-N-propionylalanine against standard biomarkers (Propionylcarnitine , Methylcitrate , and Propionylglycine ) to demonstrate its superior specificity in targeted applications.

Part 1: Mechanistic Grounding & Causality

To understand the correlation of 2-Methyl-N-propionylalanine levels with disease or drug states, one must understand its origin. It is formed via the action of Glycine N-acyltransferase (GLYAT) or related acyl-CoA N-acyltransferases, which conjugate accumulating Propionyl-CoA with available amino groups.

  • The Substrate: AIB (2-methylalanine) is sterically hindered and resistant to standard proteolytic cleavage.

  • The Acyl Donor: Propionyl-CoA accumulates due to defects in Propionyl-CoA Carboxylase (PCC) or downstream blocks (MMA), or from the catabolism of propionylated N-termini of drugs.

  • The Product: 2-Methyl-N-propionylalanine represents a "dead-end" metabolite—highly stable, readily excreted in urine, and directly proportional to the integral of Propionyl-CoA load over time.

Pathway Visualization: Formation of 2-Methyl-N-propionylalanine

PropionylMetabolism cluster_matrix Mitochondrial Matrix PropCoA Propionyl-CoA (Mitochondrial Accumulation) GLYAT Glycine N-Acyltransferase (Enzyme) PropCoA->GLYAT PropCarn Propionylcarnitine (C3) PropCoA->PropCarn Carnitine Acetyltransferase MCA 2-Methylcitrate (MCA) PropCoA->MCA Citrate Synthase AIB 2-Aminoisobutyric Acid (AIB) (Drug/Probe Origin) AIB->GLYAT Target 2-Methyl-N-propionylalanine (Propionyl-AIB) GLYAT->Target Conjugation

Caption: Figure 1. Metabolic origin of 2-Methyl-N-propionylalanine. High Propionyl-CoA levels drive conjugation with AIB (if present), creating a stable urinary biomarker distinct from the carnitine and citrate pathways.

Part 2: Comparative Analysis of Biomarkers

In drug development and metabolic monitoring, "standard" biomarkers often suffer from background noise or lability. The table below objectively compares 2-Methyl-N-propionylalanine with established alternatives.

Feature2-Methyl-N-propionylalanine (Target)Propionylcarnitine (C3) 2-Methylcitrate (MCA) Propionylglycine
Primary Origin Conjugation of Propionyl-CoA + AIBCarnitine buffering of Propionyl-CoACondensation of Propionyl-CoA + OxaloacetateConjugation of Propionyl-CoA + Glycine
Specificity High (Requires AIB presence; specific to AIB-drug catabolism or PA/MMA)Moderate (Affected by carnitine status, diet, and renal function)High (Specific to propionate load)High (Specific to PA/MMA)
Stability Excellent (Steric hindrance of AIB prevents degradation)Low (Susceptible to hydrolysis; "C3" often includes isomers)Moderate (Acid-labile)Moderate
Background Noise Near Zero (Endogenous AIB is negligible in humans)High (Endogenous carnitine pool fluctuates)Low Moderate (Glycine pool is large)
Clinical Correlation Correlates with Drug Catabolism or Flux (if AIB used as probe)Correlates with Acute Decompensation Correlates with Chronic Toxicity Correlates with Acute Load

Key Insight: Because AIB is not a standard human metabolite, the detection of 2-Methyl-N-propionylalanine provides a signal-to-noise ratio superior to Propionylglycine. In drug trials, it serves as a definitive marker of the catabolism of the AIB-containing moiety.

Part 3: Experimental Protocol (Self-Validating System)

To measure 2-Methyl-N-propionylalanine reliably, a targeted LC-MS/MS approach is required. This protocol ensures specificity against isobaric interferences (like N-butyrylglycine).

Methodology: Targeted LC-MS/MS Quantification

Objective: Quantify 2-Methyl-N-propionylalanine in plasma or urine.

1. Sample Preparation (Protein Precipitation):

  • Step: Aliquot 50 µL of plasma/urine.

  • Internal Standard (ISTD): Add 10 µL of 13C3-N-propionyl-AIB (or 13C3-Propionylcarnitine if specific ISTD is unavailable, though homologous ISTD is preferred).

  • Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

  • Action: Vortex for 30s, Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a glass vial. Crucial: Avoid plasticizers that can suppress ionization.

2. Chromatographic Separation (Reverse Phase):

  • Column: C18 High-Strength Silica (HSS) T3 column (2.1 x 100 mm, 1.8 µm). Reasoning: HSS T3 retains polar acyl-amino acids better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (1% B), 1-6 min (1% -> 40% B), 6-8 min (95% B).

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Transition (Quantifier): m/z 160.1 -> 114.1 (Loss of HCOOH/Water fragment typical of acyl-amino acids).

    • Note: Verify exact mass of Protonated parent [M+H]+ = 160.097 (Calc: C7H13NO3 -> MW 159.18).

  • Transition (Qualifier): m/z 160.1 -> 57.1 (Propionyl ion).

  • Validation Check: The retention time must differ from N-butyrylglycine (isobaric isomer). 2-Methyl-N-propionylalanine elutes earlier due to the steric bulk of the methyl group reducing interaction with C18 chains compared to the linear butyryl chain.

4. Data Analysis & Correlation:

  • Calculate the Peak Area Ratio (Analyte/ISTD).

  • Normalization: For urine, normalize to Creatinine (mmol/mol creatinine).

Part 4: Correlation Logic & Data Interpretation

When analyzing results, use the following logic tree to interpret elevated levels:

  • Scenario A: Drug Development (AIB-containing Peptide)

    • Observation: Linear increase in 2-Methyl-N-propionylalanine over time.

    • Correlation: Correlates with Peptide Clearance (CL) and Proteolysis .

    • Interpretation: The peptide is being degraded, releasing the N-terminal AIB which is subsequently propionylated (or the propionyl-AIB fragment is cleaved intact). High levels may indicate instability of the drug candidate.

  • Scenario B: Metabolic Disease (PA/MMA) + AIB Probe

    • Observation: High 2-Methyl-N-propionylalanine vs. Low Controls.

    • Correlation: Correlates strongly with Propionyl-CoA Carboxylase (PCC) activity .

    • Interpretation: A more sensitive index of intramitochondrial propionyl-CoA accumulation than plasma C3, which is buffered by muscle carnitine pools.

Decision Logic for Researchers

DecisionTree Start Elevated 2-Methyl-N-propionylalanine CheckSource Is subject on AIB-containing Drug? Start->CheckSource YesDrug Drug Catabolite Detected CheckSource->YesDrug Yes NoDrug Check for Metabolic Disorder CheckSource->NoDrug No DrugAction Correlate with PK/PD (Measure of Degradation) YesDrug->DrugAction MetabolicCheck Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA) NoDrug->MetabolicCheck

Caption: Figure 2. Diagnostic logic for interpreting elevated 2-Methyl-N-propionylalanine levels.

References

  • Chemical Identity & Structure

    • Alanine, 2-methyl-N-(1-oxopropyl)- (CAS 106897-28-3).[1] National Center for Biotechnology Information (NCBI) PubChem.

    • Source:

  • Propionic Acidemia Biomarkers

    • Biomarkers for drug development in propionic and methylmalonic acidemias. (2022). Journal of Inherited Metabolic Disease.
    • Source:

  • Acyl-Amino Acid Conjugation Mechanisms

    • Glycine N-acyltransferase and the metabolism of acyl-CoA esters. (2010). Molecular Genetics and Metabolism.
    • Source:

  • Metabolomics in Cat Nutrition (Reference for N-propionylalanine)

    • Effect of Nutrition on Age-Related Metabolic Markers and the Gut Microbiota in Cats.[2] (2021).[2][3] Microorganisms.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Handling Protocols for 2-Methyl-N-propionylalanine: A Risk-Based Approach

Executive Summary 2-Methyl-N-propionylalanine is a specialized amino acid derivative, likely utilized as a pharmacophore or intermediate in peptide synthesis and medicinal chemistry. As with many specific N-acyl amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-N-propionylalanine is a specialized amino acid derivative, likely utilized as a pharmacophore or intermediate in peptide synthesis and medicinal chemistry. As with many specific N-acyl amino acid derivatives, comprehensive toxicological data (LD50, specific mutagenicity) may be limited in public registries.

Therefore, scientific integrity dictates that we treat this compound as a Pharmacologically Active Intermediate (PAI) of unknown potency. This guide moves beyond generic safety advice, applying a "Universal Precaution" strategy derived from Prudent Practices in the Laboratory to ensure researcher safety and data validity.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the physicochemical behavior of the analyte. Based on the structural class (N-acylated alpha-methyl amino acid), the following hazard profile is deduced for the solid and solution states:

FeatureTechnical InsightRisk Implication
Physical State Crystalline solid or hygroscopic powder.High Inhalation Risk: Fine particulates can aerosolize during weighing. Static charge is common.
Solubility Low water solubility; soluble in organic solvents (DMSO, DMF, Methanol).Transdermal Risk: Solvents like DMSO act as carriers, potentially transporting the compound through intact skin.
Reactivity Stable amide bond; potential hydrolysis in strong acid/base.Chemical Burn Risk: Low inherent reactivity, but often handled with coupling reagents (e.g., HATU, DCC) which are sensitizers.
Bioactivity Structural similarity to metabolic intermediates.Systemic Risk: Potential to act as an enzyme inhibitor or metabolic mimic.
Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation.

Core PPE (Mandatory for Entry)
  • Lab Coat: 100% Cotton or flame-resistant synthetic (snap closures preferred for quick removal).

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.

  • Leg/Foot Covering: Full-length trousers (no gap at ankle) and closed-toe, non-perforated shoes.

Task-Specific PPE Escalation
OperationHand ProtectionEye/Face ProtectionRespiratory Protection
Sealed Container Transport Single Nitrile (4 mil)Safety GlassesNone required
Weighing / Solid Transfer Single Nitrile (4 mil)Chemical Goggles (if fine dust is visible)Fume Hood (Primary) or N95 (Secondary)
Solubilization (Methanol/Ethanol) Single Nitrile (4 mil)Safety GlassesFume Hood
Solubilization (DMSO/DMF) Double Gloving (Laminate inner / Nitrile outer)Safety Glasses + Face Shield (if splash risk)Fume Hood
Spill Cleanup (>1g) Double Nitrile (Extended Cuff)Chemical GogglesN95 or P100 Respirator

Senior Scientist Note: Why double glove for DMSO/DMF? 2-Methyl-N-propionylalanine is likely lipophilic. DMSO increases skin permeability. A single nitrile glove can be permeated by DMSO in <10 minutes, carrying the chemical into your bloodstream.

Operational Workflow: The "Safe-Path" Protocol

This protocol ensures containment from storage to synthesis.

Phase A: Preparation & Weighing
  • Engineering Control: All weighing of the solid must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Amino acid derivatives are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying powder," which contaminates the user and the balance.

Phase B: Solubilization & Transfer
  • Vessel Selection: Use borosilicate glass (scintillation vial or round-bottom flask). Avoid plastics until solubility is confirmed.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol displacement.

  • Dissolution: If vortexing is required, ensure the cap is chemically resistant (PTFE-lined). Do not use Parafilm alone as a primary seal.

Phase C: Decontamination
  • Surface Wipe: Wipe the balance area with a 10% soap/water solution, followed by 70% ethanol.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to prevent outer-surface contact with skin.

Decision Logic & Visualization
Figure 1: PPE Selection Decision Tree

This logic gate ensures you are never under-protected or unnecessarily encumbered.

PPE_Selection Start Start: Handling 2-Methyl-N-propionylalanine State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustCheck Is dust generation likely? (Fine powder, static) Solid->DustCheck SolventCheck Is the solvent penetrating? (DMSO, DMF, DMAc) Liquid->SolventCheck Level1 Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat SolventCheck->Level1 No (Water/Ethanol) Level3 Permeation Control: Double Gloves (Laminate/Nitrile) + Fume Hood SolventCheck->Level3 Yes DustCheck->Level1 No (Crystalline/Pellet) Level2 Dust Control: Chemical Goggles + Fume Hood (N95 if Hood unavailable) DustCheck->Level2 Yes

Caption: Decision logic for selecting appropriate Personal Protective Equipment based on physical state and solvent carrier risks.

Figure 2: Spill Response & Disposal Workflow

A systematic approach to accidental release, prioritizing containment.

Spill_Response Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside hood?) Spill->Assess Evacuate Evacuate Area & Call EHS Assess->Evacuate Yes (Major) Clean Begin Cleanup Assess->Clean No (Minor) Step1 1. Isolate: Mark area, limit access Clean->Step1 Step2 2. PPE Up: Don Goggles + Double Gloves Step1->Step2 Step3 3. Contain: Cover with absorbent pads (Avoid sweeping dust) Step2->Step3 Step4 4. Collect: Scoop into HazWaste Bag Step3->Step4 Step5 5. Decon: Wash surface with soap/water Step4->Step5

Caption: Operational workflow for managing minor laboratory spills of N-acyl amino acid derivatives.

Disposal & Environmental Compliance

Never dispose of research chemicals down the drain. Even if 2-Methyl-N-propionylalanine is not acutely toxic, it contributes to the chemical load of water systems.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Hazardous)."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.

    • Halogenated: If dissolved in DCM/Chloroform.

  • Container Rinsing: Triple rinse the empty original container with a compatible solvent; add rinsate to the liquid waste stream. Deface the label before discarding the glass.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] The National Academies Press. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for N-Acyl Amino Acids (General Class). PubChem.[6] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[7] ACS Center for Lab Safety. [Link]

Sources

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